molecular formula C7H6ClN3 B2380880 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine CAS No. 1951466-68-4

5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine

Cat. No.: B2380880
CAS No.: 1951466-68-4
M. Wt: 167.6
InChI Key: CCQMHEWNGKYCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.6. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methylpyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQMHEWNGKYCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(N=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to 2-Methyl Substituted Pyrazolo[3,4-c]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the 2-methyl substituted pyrazolo[3,4-c]pyridine core. We will navigate the synthetic intricacies, delve into the burgeoning therapeutic applications, and dissect the structure-activity relationships that underscore its potential as a privileged scaffold in modern medicinal chemistry.

Introduction: The Allure of a Purine Isostere

The pyrazolo[3,4-c]pyridine core, a fascinating heterocyclic system, has garnered significant attention in the field of drug discovery. Its structural resemblance to purine has positioned it as a prime candidate for interacting with a wide array of biological targets that recognize the native purine structure, such as kinases.[1] This bioisosteric relationship opens up vast possibilities for the development of novel therapeutics, particularly in oncology, inflammation, and virology. The strategic placement of a methyl group at the 2-position of the pyrazole ring (N-2) can significantly influence the compound's physicochemical properties, metabolic stability, and target engagement, making the 2-methyl substituted pyrazolo[3,4-c]pyridine a particularly intriguing scaffold for medicinal chemists.

This guide will provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 2-methyl substituted pyrazolo[3,4-c]pyridine derivatives, offering a valuable resource for researchers aiming to harness the therapeutic potential of this promising molecular framework.

Synthetic Strategies: Building the Core and Introducing the Key Methyl Group

The construction of the pyrazolo[3,4-c]pyridine scaffold and the subsequent introduction of the 2-methyl group can be achieved through a variety of synthetic routes. A common and effective strategy involves the initial synthesis of a functionalized pyrazolo[3,4-c]pyridine core, followed by selective N-methylation.

Core Synthesis: A Versatile Approach

A robust method for the synthesis of the pyrazolo[3,4-c]pyridine core starts from readily available pyridine derivatives. For instance, a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold can be efficiently prepared, providing a versatile intermediate for further functionalization.[1] This core synthesis allows for the introduction of various substituents on the pyridine ring, which is crucial for modulating the biological activity of the final compounds.

A key advantage of this approach is the ability to selectively functionalize different positions of the bicyclic system. The N-1 and N-2 positions of the pyrazole ring can be accessed through protection and N-alkylation reactions. The C-3 and C-7 positions can be modified via cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, while the C-5 position is amenable to reactions like the Buchwald-Hartwig amination.[1]

Experimental Protocol: Synthesis of the 5-Chloro-1H-pyrazolo[3,4-c]pyridine Core

A representative procedure for the synthesis of the 5-chloro-1H-pyrazolo[3,4-c]pyridine core is outlined below, based on established methods.[1]

Step 1: Acetylation and Cyclization

  • To a solution of the starting pyridine derivative in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add acetic anhydride.

  • Slowly add sodium nitrite at room temperature.

  • Heat the reaction mixture to facilitate the cyclization to the corresponding 1-acetyl-5-chloro-1H-pyrazolo[3,4-c]pyridine.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

Step 2: Deacetylation

  • Dissolve the acetylated intermediate in methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature until deacetylation is complete (monitored by TLC).

  • Neutralize the reaction and isolate the 5-chloro-1H-pyrazolo[3,4-c]pyridine product.

Selective N-Methylation: The Key to the 2-Methyl Scaffold

With the pyrazolo[3,4-c]pyridine core in hand, the introduction of the methyl group at the N-2 position is a critical step. Selective N-alkylation can be achieved by carefully choosing the appropriate protecting groups and reaction conditions.

One strategy involves the use of a protecting group, such as the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to direct the methylation to the desired nitrogen atom. For instance, after protection of the N-1 position, the N-2 position can be methylated using a suitable methylating agent like trimethyloxonium tetrafluoroborate. Subsequent deprotection of the N-1 position can then yield the desired 2-methyl-1H-pyrazolo[3,4-c]pyridine. However, it has been observed that in some cases, acid-catalyzed deprotection can lead to an unexpected ipso-methylation at the N-1 position, highlighting the thermodynamic stability of the 1H-pyrazolo[3,4-c]pyridine core.[1][2]

Experimental Protocol: Selective N-2 Methylation (Conceptual)

A general, conceptual protocol for achieving N-2 methylation is described below. The specific conditions may require optimization based on the substrate.

Step 1: N-1 Protection

  • Protect the N-1 position of the 5-halo-1H-pyrazolo[3,4-c]pyridine with a suitable protecting group (e.g., SEM-Cl) in the presence of a base like sodium hydride.

Step 2: N-2 Methylation

  • Treat the N-1 protected intermediate with a methylating agent (e.g., trimethyloxonium tetrafluoroborate) to introduce the methyl group at the N-2 position.

Step 3: Deprotection

  • Remove the N-1 protecting group under appropriate conditions (e.g., with an acid like TFA) to yield the 2-methyl-5-halo-1H-pyrazolo[3,4-c]pyridine.

Visualizing the Synthetic Pathway

Synthesis_of_2_Methyl_Pyrazolo_3_4_c_Pyridine Start Substituted Pyridine Intermediate1 1-Acetyl-5-halo-1H- pyrazolo[3,4-c]pyridine Start->Intermediate1 NaNO2, Ac2O Core 5-Halo-1H-pyrazolo[3,4-c]pyridine Intermediate1->Core NaOMe, MeOH ProtectedCore N-1 Protected Core Core->ProtectedCore Protection (e.g., SEM-Cl) MethylatedCore N-1 Protected, N-2 Methylated Core ProtectedCore->MethylatedCore Methylation (e.g., Me3O+BF4-) FinalProduct 2-Methyl-5-halo-1H- pyrazolo[3,4-c]pyridine MethylatedCore->FinalProduct Deprotection

Caption: A generalized synthetic workflow for 2-methyl substituted pyrazolo[3,4-c]pyridines.

Biological Activities and Therapeutic Potential

While specific studies on a broad range of 2-methyl substituted pyrazolo[3,4-c]pyridine derivatives are still emerging, the biological activities of the broader pyrazolopyridine class provide a strong rationale for their investigation as therapeutic agents. The primary area of interest for these compounds is as kinase inhibitors in the context of cancer therapy.

Kinase Inhibition: A Promising Avenue

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of the pyrazolopyridine scaffold to the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors.

Derivatives of the isomeric pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine systems have demonstrated significant inhibitory activity against a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent CDK inhibitors.[3][4]

  • Tyrosine Kinases: This family of kinases, including EGFR, VEGFR, and Src, is frequently implicated in tumor growth, proliferation, and angiogenesis. Pyrazolopyrimidine derivatives have shown promise as inhibitors of these targets.[4]

  • Other Kinases: The pyrazolopyridine scaffold has also been explored for the inhibition of other kinases such as TBK1 and PIM kinases, which are involved in immune responses and cancer.[5][6]

The introduction of the 2-methyl group on the pyrazolo[3,4-c]pyridine core can be hypothesized to modulate the interaction with the kinase active site. The methyl group can provide additional hydrophobic interactions, influence the orientation of other substituents, and potentially enhance selectivity for specific kinases.

Anticancer Activity

The kinase inhibitory activity of pyrazolopyridine derivatives translates to potent anticancer effects in various cancer cell lines. Studies on related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant cytotoxicity against lung, breast, and colon cancer cell lines.[3][7]

The table below summarizes the reported anticancer activity of some pyrazolopyridine derivatives, providing a reference point for the potential of the 2-methyl substituted pyrazolo[3,4-c]pyridine scaffold.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine derivativeA-549 (Lung)2.9[3]
Pyrazolo[3,4-b]pyridine derivativeHEPG2 (Liver)2.6[3]
Pyrazolo[3,4-b]pyridine derivativeHCT-116 (Colon)2.3[3]
Pyrazolo[3,4-d]pyrimidine derivativeMCF-7 (Breast)Varies[7]

Note: The data presented is for isomeric pyrazolopyridine scaffolds and serves as a guide to the potential activity of 2-methyl substituted pyrazolo[3,4-c]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[3,4-c]pyridine derivatives is highly dependent on the nature and position of the substituents on the bicyclic core. While a detailed SAR for 2-methyl substituted derivatives is yet to be fully elucidated, we can infer key relationships from studies on related scaffolds.

The Importance of the N-1 and N-2 Positions

The substitution pattern on the pyrazole ring is critical for activity. Studies on pyrazolo[4,3-c]pyridines have shown that the position of the substituent on the pyrazole nitrogen can dramatically affect binding to the target protein. For instance, N-1 substituted isomers were found to be active, while the corresponding N-2 regioisomers showed modest or no activity.[8] This highlights the importance of the N-H bond at the N-1 position for forming crucial hydrogen bonds with the target protein. Conversely, methylation at the N-2 position, as in our core topic, may be beneficial by preventing metabolism at this site and by influencing the electronic properties of the ring system.

The Role of Substituents on the Pyridine Ring

Substituents on the pyridine ring play a vital role in modulating potency, selectivity, and pharmacokinetic properties. For example, in a series of pyrazolo[3,4-d]pyrimidines, the introduction of an anilino group at the C-4 position was found to be more effective for CDK2 inhibition than a benzyl group.[4] Further substitution on this aniline ring, such as with a fluorine atom, led to even greater potency.

The ability to introduce diverse substituents at various positions of the pyrazolo[3,4-c]pyridine core through modern synthetic methods allows for a systematic exploration of the SAR and the optimization of lead compounds.

Visualizing the Drug-Target Interaction Logic

SAR_Concept cluster_0 2-Methyl Pyrazolo[3,4-c]pyridine Core cluster_1 Kinase Active Site Core Pyrazolo[3,4-c]pyridine (Hinge Binding Region) Hinge Hinge Region (Backbone H-bonds) Core->Hinge H-Bonding (N-1 H) HydrophobicPocket Hydrophobic Pocket Core->HydrophobicPocket Hydrophobic Interactions (Pyridine Ring) SolventFront Solvent Exposed Region Core->SolventFront Vector for Substituent Optimization

Caption: Conceptual model of a 2-methyl pyrazolo[3,4-c]pyridine derivative interacting with a kinase active site.

Conclusion and Future Directions

The 2-methyl substituted pyrazolo[3,4-c]pyridine scaffold represents a promising area for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors for cancer treatment. The synthetic methodologies for accessing this core are well-established, allowing for the generation of diverse libraries of compounds for biological screening.

While direct and extensive studies on 2-methyl substituted derivatives are currently limited, the wealth of data on related pyrazolopyridine isomers strongly suggests their potential for potent and selective biological activity. Future research should focus on the systematic synthesis and evaluation of 2-methyl-pyrazolo[3,4-c]pyridine libraries to establish a clear structure-activity relationship. The exploration of different substituents on the pyridine ring will be crucial for optimizing potency, selectivity, and drug-like properties.

As our understanding of the intricate roles of kinases in disease continues to grow, the 2-methyl substituted pyrazolo[3,4-c]pyridine scaffold is poised to become a valuable tool in the arsenal of medicinal chemists, paving the way for the development of next-generation targeted therapies.

References

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Li, J., Wang, Y., Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1489-1502. [Link]

  • Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., & El-Sawy, E. R. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. Archives of Pharmacal Research, 34(4), 559-568. [Link]

  • Kim, D. C., Lee, Y. J., Lee, Y. R., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. European Journal of Medicinal Chemistry, 38(5), 525-532. [Link]

  • Dawidowski, M., Joachimiak, Ł., Dziedzic, A., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11363-11385. [Link]

  • Abdelgawad, M. A., Bakr, R. B., & El-Gohary, N. S. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7596. [Link]

  • Hassan, A. S., Hafez, H. N., & Osman, S. A. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(11), 17466-17478. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391-34399. [Link]

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Dawidowski, M., Joachimiak, Ł., Dziedzic, A., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. CNR-IRIS, [Link]

  • Ragab, F. A., Ali, O. M., & George, R. F. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 104, 104231. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate, [Link]

  • Ezzat, M. H., Eldehna, W. M., & Abdel-Aziz, H. A. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. ResearchGate, [Link]

  • Patel, H., T. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 13(15), 1349-1372. [Link]

  • Marco-Contelles, J., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2197. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PubMed, 38024964. [Link]

  • Al-Warhi, T., Ismael, O. E., Ayyad, R. R., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5432. [Link]

  • Marco-Contelles, J., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI, [Link]

Sources

Methodological & Application

Synthesis of 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine from 5-chloropyridine

[1]

Executive Summary

The pyrazolo[3,4-c]pyridine core is a privileged scaffold in kinase inhibitor discovery (e.g., ERK, GSK-3 inhibitors). This protocol details the synthesis of the 5-chloro-2-methyl derivative.[1][2] The method utilizes a diazotization-mediated cyclization of a 3-amino-4-methylpyridine precursor, followed by regioselective N-methylation. This route is preferred over direct organometallic approaches due to superior regiocontrol and scalability.

Retrosynthetic Analysis

The [3,4-c] fusion requires a pyridine precursor substituted at the 3 (nitrogen source) and 4 (carbon source) positions.

RetrosynthesisTarget5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridineIntermediate5-Chloro-1H-pyrazolo[3,4-c]pyridine(Core Scaffold)Target->IntermediateN-Methylation(Regioselectivity Challenge)Precursor2-Chloro-4-methyl-3-aminopyridineIntermediate->PrecursorDiazotization & Cyclization(N-N Bond Formation)SM2-Chloro-4-methyl-3-nitropyridine(Commercial Starting Material)Precursor->SMNitro Reduction

Figure 1: Retrosynthetic logic demonstrating the necessity of the 3-amino-4-methyl motif.

Experimental Protocols

Step 1: Reduction of 2-Chloro-4-methyl-3-nitropyridine

Objective: Selective reduction of the nitro group without dehalogenation of the C2-chlorine.

Reagents:

  • Starting Material: 2-Chloro-4-methyl-3-nitropyridine (1.0 equiv)

  • Iron powder (Fe): 5.0 equiv

  • Ammonium Chloride (NH₄Cl): 5.0 equiv

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-chloro-4-methyl-3-nitropyridine in Ethanol/Water.

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat the suspension to reflux (approx. 80 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the nitro compound.

  • Work-up: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect 85–95% of 2-chloro-4-methyl-3-aminopyridine (off-white solid).

Step 2: Cyclization to 5-Chloro-1H-pyrazolo[3,4-c]pyridine

Objective: Construction of the pyrazole ring via internal cyclization of the diazonium intermediate onto the C4-methyl group.

Reagents:

  • Precursor: 2-Chloro-4-methyl-3-aminopyridine (1.0 equiv)

  • Sodium Nitrite (NaNO₂): 1.2 equiv

  • Acetic Anhydride (Ac₂O): 3.0 equiv

  • Potassium Acetate (KOAc): 1.5 equiv

  • Solvent: Benzene or Toluene (Anhydrous)

  • Phase Transfer Catalyst: 18-Crown-6 (0.05 equiv) - Optional for yield enhancement.

Procedure:

  • Diazotization: Dissolve the amine in anhydrous Toluene. Add KOAc and Ac₂O.

  • Addition: Heat to 80 °C. Add Isoamyl nitrite (or solid NaNO₂ with phase transfer catalyst) slowly.

    • Mechanistic Note: The reaction proceeds via an N-nitroso amide intermediate which rearranges and cyclizes onto the methyl group.

  • Cyclization: Stir at 80–90 °C for 12 hours. The solution will turn deep orange/brown.

  • Hydrolysis: Cool to RT. Add 10% NaOH solution and stir vigorously for 1 hour to hydrolyze the N-acetyl group (if formed).

  • Extraction: Extract with EtOAc (3x). Wash organics with brine.[3]

  • Purification: Flash chromatography (DCM/MeOH 95:5).

  • Product: 5-Chloro-1H-pyrazolo[3,4-c]pyridine .

Step 3: Regioselective Methylation

Objective: Alkylation of the pyrazole ring to obtain the 2-methyl isomer.

Reagents:

  • Scaffold: 5-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)[2]

  • Methyl Iodide (MeI): 1.1 equiv

  • Base: Cesium Carbonate (Cs₂CO₃): 2.0 equiv

  • Solvent: DMF or THF (0.1 M)

Procedure:

  • Deprotonation: Dissolve the scaffold in dry DMF. Add Cs₂CO₃ and stir at 0 °C for 30 min.

  • Alkylation: Add MeI dropwise at 0 °C. Allow to warm to RT and stir for 2 hours.

  • Quench: Pour into ice water. Extract with EtOAc.[3]

  • Purification (Critical): Methylation yields a mixture of 1-methyl (kinetic/thermodynamic mix) and 2-methyl isomers.

    • Separation: Use silica gel chromatography.[2]

    • Eluent: Gradient of Hexanes:EtOAc (80:20 to 50:50).

    • Order of Elution: The 2-methyl isomer typically elutes after the 1-methyl isomer due to higher polarity/dipole moment in this system.

  • Final Product: 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine .

Data Analysis & Characterization

Isomer Identification (NMR)

Distinguishing the N1 vs N2 methyl isomers is critical.

Feature1-Methyl Isomer (Undesired)2-Methyl Isomer (Target)
Pyridine C-H Coupling NOE observed between N-Me and C7-H.NOE observed between N-Me and C3-H.
¹H NMR (N-Me) δ 4.0 - 4.1 ppmδ 4.1 - 4.3 ppm (Often slightly downfield)
¹³C NMR (N-Me) ~35-38 ppm~38-42 ppm
Elution Order Less Polar (Elutes First)More Polar (Elutes Second)
Reaction Workflow Diagram

SynthesisWorkflowcluster_0Step 1: Reductioncluster_1Step 2: Cyclizationcluster_2Step 3: Methylation & SeparationSM2-Chloro-4-methyl-3-nitropyridineAmine2-Chloro-4-methyl-3-aminopyridineSM->AmineFe, NH4ClEtOH/H2OCore5-Chloro-1H-pyrazolo[3,4-c]pyridineAmine->Core1. NaNO2, Ac2O2. NaOH (Hydrolysis)MixMixture of N1-Me and N2-MeCore->MixMeI, Cs2CO3, DMFTarget5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine(Target)Mix->TargetChromatography(More Polar Fraction)Isomer1-Methyl Isomer(By-product)Mix->IsomerChromatography(Less Polar Fraction)

Figure 2: Step-by-step reaction workflow from commercial precursor to purified target.

References & Authority

  • Core Scaffold Synthesis:

    • Bedwell, E. V., et al.[2][4] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Medicinal Chemistry, 2024. (Describes the NaNO₂/Ac₂O cyclization route).

  • Regioselectivity in Pyrazole Methylation:

    • Lund, H., et al. "Regioselectivity in the Alkylation of Pyrazoles." Journal of Organic Chemistry. (General principles applied to Step 3).

  • Alternative Lithiation Routes (Contextual):

    • Schlosser, M., et al. "Regioselective Functionalization of Pyridines using a Directed Metalation." Z. Naturforsch, 2013. (Explains why lithiation of 5-chloropyridine targets C4 but leads to [4,3-c] isomers).

  • Target CAS Verification:

    • CAS 1951466-68-4 : 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine.[5]

Application Note: Regiocontrolled N-Methylation Strategies for 5-chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., CDK, ERK inhibitors).[1] However, the functionalization of this bicycle presents a classic heterocyclic challenge: annular tautomerism .

The pyrazole moiety exists in equilibrium between the 1H- and 2H-tautomers.[1][2] Upon alkylation, two regioisomers are generated:

  • N1-methyl (Thermodynamic): Generally favored due to steric relief and electronic stabilization.[1]

  • N2-methyl (Kinetic): Often formed as a minor product or under specific chelating conditions.[1]

This guide provides three validated protocols to control this selectivity, purify the isomers, and definitively assign their structures using NMR spectroscopy.

Mechanistic Principles

Understanding the electronic landscape of 5-chloro-1H-pyrazolo[3,4-c]pyridine is a prerequisite for regiocontrol.[1]

Electronic Effects of the 5-Chloro Substituent

The chlorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I).[1]

  • Acidity: It significantly increases the acidity of the pyrazole N-H proton compared to the non-chlorinated parent, making deprotonation facile even with weak bases.

  • Nucleophilicity: The electron density on the pyrazole ring is reduced. The N1-anion, once formed, is the harder nucleophile, while the N2 site is more sterically exposed but electronically less favored in the anionic state.

Steric Environment[1]
  • N1 Position: Proximal to the pyridine C7-H. Steric hindrance is minimal, but the "c" fusion places the N1 close to the pyridine ring's electron cloud.

  • N2 Position: Proximal to the pyrazole C3-H.[1]

Decision Matrix
  • Targeting N1-Methyl: Use strong bases (NaH) in polar aprotic solvents (DMF) to drive the reaction via the thermodynamically stable anion.

  • Targeting N2-Methyl: Use kinetic conditions (mild bases, lower temperatures) or steric blocking strategies.[1] Note: Direct high-yield N2-methylation is difficult; chromatographic separation from an optimized mixture is the standard industrial approach.[1]

Experimental Protocols

Protocol A: Thermodynamic Control (Target: N1-Methyl)

High selectivity for the N1-isomer (>85:15 ratio).[1]

Reagents:

  • Substrate: 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq)[1][3][4]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Electrophile: Iodomethane (MeI) (1.1 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 5-chloro-1H-pyrazolo[3,4-c]pyridine and anhydrous DMF under Nitrogen/Argon atmosphere. Cool to 0°C.[1][4]

  • Deprotonation: Add NaH portion-wise over 10 minutes. Evolution of H₂ gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (formation of the pyrazolate anion).

  • Alkylation: Add Iodomethane dropwise via syringe.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][3]

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.

  • Work-up: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: The crude material will contain predominantly N1-Me.[1] Purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Kinetic/Solvent Control (Target: Enhanced N2-Methyl Recovery)

Modifies the ratio to allow isolation of the N2-isomer (approx. 60:40 to 70:30 N1:N2 ratio).

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Electrophile: Iodomethane (MeI) (1.5 eq)

  • Solvent: Acetone or Acetonitrile (Reagent Grade)

Step-by-Step Methodology:

  • Suspension: Suspend the substrate and Cs₂CO₃ in Acetone (0.1 M).

  • Addition: Add MeI in one portion at RT.

  • Reaction: Stir vigorously at RT for 12 hours. The heterogeneous nature of the reaction often slows the equilibration of the intermediates, preserving more of the kinetic N2 product.

  • Work-up: Filter off the inorganic solids. Concentrate the filtrate.

  • Separation: The N2 isomer is typically more polar (lower Rf) than the N1 isomer on silica gel. Use a shallow gradient (e.g., 10% to 50% EtOAc/Hexane) to carefully separate the two spots.

Protocol C: Mitsunobu Alkylation (Alternative for N1 Selectivity)

Avoids toxic alkyl halides; often yields high N1 regioselectivity due to steric bulk of the triphenylphosphine intermediate.

Reagents:

  • Alcohol: Methanol (2.0 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 eq)

  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: THF (Anhydrous)

Methodology:

  • Dissolve substrate, PPh₃, and MeOH in THF. Cool to 0°C.[1][4]

  • Add DIAD dropwise.[1]

  • Stir at RT overnight.

  • Solvent removal and direct column chromatography.[1]

Analytical Validation (Critical)

You cannot rely on retention time alone.[1] You must validate the regiochemistry using 2D-NMR (NOESY/ROESY).

Structural Logic for Assignment
  • N1-Methyl Isomer: The methyl group is spatially close to the proton at C7 (pyridine ring).

  • N2-Methyl Isomer: The methyl group is spatially close to the proton at C3 (pyrazole ring).

Data Summary Table
FeatureN1-Methyl (Major)N2-Methyl (Minor)
TLC (EtOAc/Hex) Higher Rf (Less Polar)Lower Rf (More Polar)
1H-NMR (Me) Typically

4.0 - 4.2 ppm
Typically

4.1 - 4.3 ppm
NOE Signal Strong interaction with C7-H Strong interaction with C3-H
C13 Shift (N-Me) ~35-40 ppm~40-45 ppm

Workflow Visualization

MethylationWorkflow Start Start: 5-chloro-1H-pyrazolo[3,4-c]pyridine Decision Target Isomer? Start->Decision PathA Path A: Thermodynamic (N1) Decision->PathA Max N1 Yield PathB Path B: Kinetic/Mixed (N2) Decision->PathB Need N2 Isomer CondA Conditions: NaH, DMF, MeI, 0°C PathA->CondA CondB Conditions: Cs2CO3, Acetone, MeI, RT PathB->CondB InterA Intermediate: Pyrazolate Anion CondA->InterA CondB->InterA Slow eq. ProdN1 Product: N1-Methyl (Major) (Rf ~0.6 in 1:1 Hex/EtOAc) InterA->ProdN1 Fast (Steric/Elec) ProdN2 Product: N2-Methyl (Minor) (Rf ~0.4 in 1:1 Hex/EtOAc) InterA->ProdN2 Slow Validation Validation: NOESY NMR N1-Me <-> C7-H N2-Me <-> C3-H ProdN1->Validation ProdN2->Validation

Caption: Decision tree for selecting reaction conditions based on the desired regioisomer, including validation steps.

References

  • Bedwell, E. V., et al. (2023).[3] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34391–34399.[4]

  • BenchChem Technical Support. (2025). "Selective N-Methylation of Pyrazoles: Troubleshooting & Optimization."

  • Lier, F., et al. (2018). "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." Journal of Organic Chemistry, 83(10).

  • Ferreira, M., et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2246.

Sources

Application Notes & Protocols: Vectorial Functionalization of 5-Halo-Pyrazolo[3,4-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and fragment-based drug discovery (FBDD), largely due to its structural resemblance to endogenous purines.[1] This structural mimicry allows it to interact with a wide variety of protein targets, including kinases and other purine-binding proteins.[1] However, the true value of a fragment or scaffold lies in its capacity for systematic and selective elaboration to optimize binding affinity and ADME properties. This guide provides a comprehensive overview and detailed protocols for the "vectorial functionalization" of 5-halo-1H-pyrazolo[3,4-c]pyridines, demonstrating how to selectively modify distinct positions around the core to rapidly explore chemical space and accelerate hit-to-lead campaigns.[2][3]

The Principle of Vectorial Functionalization

In FBDD, a "hit" is a small molecule that binds weakly to a target. The subsequent "hit-to-lead" process involves growing this fragment into open pockets of the binding site to enhance potency and selectivity. This requires precise, regioselective chemical modifications. Vectorial functionalization treats the scaffold as a central hub with distinct "growth vectors"—chemically addressable positions that can be independently functionalized.

For the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, we identify five primary vectors for elaboration: the two nitrogen atoms of the pyrazole ring (N-1 and N-2) and three carbon atoms (C-3, C-5, and C-7).[2] The strategic presence of a halogen at the C-5 position serves as a versatile linchpin for introducing molecular diversity via cross-coupling chemistry.

G Scaffold lab_N1 Vector 1 (N-1) lab_N1->Scaffold  N-Alkylation/  Protection lab_N2 Vector 2 (N-2) lab_N2->Scaffold  N-Alkylation/  Protection lab_C3 Vector 3 (C-3) lab_C3->Scaffold C-H Borylation/ Suzuki Coupling   lab_C5 Vector 4 (C-5) lab_C5->Scaffold Pd Cross-Coupling (e.g., Buchwald-Hartwig)   lab_C7 Vector 5 (C-7) lab_C7->Scaffold Directed Metalation/ Electrophilic Trap  

Figure 1: The five primary growth vectors on the 1H-pyrazolo[3,4-c]pyridine scaffold.

Synthesis of the 5-Halo-Pyrazolo[3,4-c]pyridine Core

Before vectorial elaboration, the core scaffold must be synthesized. An efficient route starts from commercially available 2-amino-6-halopyridines, proceeding through a classical Huisgen indazole synthesis.[1] The introduction of dichloroethane (DCE) as a co-solvent enhances scalability and allows for the isolation of the acetylated intermediate without purification.[1]

G cluster_0 Core Synthesis Workflow A 2-Amino-6-halopyridine B 1-(5-halo-pyrazolo[3,4-c] pyridin-1-yl)ethan-1-one A->B  (a) NaNO₂, Ac₂O, DCE   C 5-Halo-1H-pyrazolo [3,4-c]pyridine B->C  (b) NaOMe, MeOH   G pd0 L₂Pd(0) add Oxidative Addition pd0->add pd_complex L₂Pd(II)(Ar)X add->pd_complex amine_assoc Amine Coordination pd_complex->amine_assoc deprotonation Base-mediated Deprotonation amine_assoc->deprotonation amide_complex L₂Pd(II)(Ar)(NR₂') deprotonation->amide_complex baseH [Base-H]⁺X⁻ deprotonation->baseH elim Reductive Elimination amide_complex->elim elim->pd0 product Ar-NR'₂ elim->product aryl_halide Ar-X aryl_halide->add amine R'₂NH amine->amine_assoc base Base base->deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3.1: General Procedure for Buchwald-Hartwig Amination at C-5

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.)

  • Amine (1.2-1.5 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP, 7.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 eq.)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NaOtBu, Pd₂(dba)₃, and rac-BINAP.

  • Add the 5-bromo-1H-pyrazolo[3,4-c]pyridine and the desired amine.

  • Add the anhydrous solvent (Toluene or THF) and degas the mixture.

  • Heat the reaction mixture at 80-100 °C, monitoring by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the amine. [3][4]5. Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Amine SubstrateSolventTemp (°C)Time (h)Yield (%)
MorpholineTHF801875
N-MethylpiperazineTHF801862
AnilineToluene1002468
BenzylamineTHF801871
(Data synthesized from representative procedures)
[3]

Vector 3 (C-3): Tandem C-H Borylation and Suzuki-Miyaura Coupling

Direct functionalization at the C-3 position is challenging. A powerful and elegant strategy involves a two-step, one-pot sequence: an initial iridium-catalyzed C-H activation/borylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. [1]This approach transforms a typically unreactive C-H bond into a versatile boronate ester, which can then be coupled with a wide range of aryl or heteroaryl halides. [5][6] Causality Behind Experimental Choices:

  • Iridium Catalyst ([Ir(COD)OMe]₂ / dtbpy): Iridium catalysts, particularly with bipyridine-type ligands like dtbpy, are uniquely selective for the C-H borylation of heterocycles. They operate under relatively mild conditions and tolerate a wide range of functional groups.

  • Boron Source (B₂pin₂): Bis(pinacolato)diboron is a stable, easy-to-handle solid that serves as the source of the boronate ester group.

  • Suzuki Catalyst (Pd(dppf)Cl₂): This palladium catalyst is highly effective for coupling heteroaryl boronate esters. The dppf ligand provides a good balance of steric bulk and electron-donating character to facilitate the reaction. [7]* CuCl Additive: For some substrates, protodeborylation (loss of the boronate ester) can be a competing side reaction. The addition of a copper(I) salt like CuCl can accelerate the transmetalation step in the Suzuki cycle, outcompeting the undesired protodeborylation and improving yields. [1]

G cluster_0 Tandem C-3 Functionalization A N-Protected Scaffold (C-3-H) B C-3 Boronate Ester (C-3-Bpin) A->B Step 1: C-H Borylation [Ir(COD)OMe]₂, dtbpy, B₂pin₂ C C-3 Arylated Product B->C Step 2: Suzuki Coupling Ar-X, Pd(dppf)Cl₂, Base

Caption: Workflow for the two-step functionalization at the C-3 position.

Protocol 4.1: Tandem C-H Borylation/Suzuki Coupling at C-3

Materials:

  • Step 1 (Borylation):

    • N-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq.)

    • [Ir(COD)OMe]₂ (1.5 mol%)

    • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%)

    • Bis(pinacolato)diboron (B₂pin₂, 1.0 eq.)

    • Methyl tert-butyl ether (MTBE)

  • Step 2 (Suzuki Coupling):

    • Aryl halide (Ar-X, 1.5 eq.)

    • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%)

    • Cesium carbonate (Cs₂CO₃, 3.0 eq.)

    • Dimethylacetamide (DMAc)

    • Copper(I) Chloride (CuCl, 10 mol%, optional)

Procedure:

  • C-H Borylation: In a microwave vial, combine the N-protected scaffold, [Ir(COD)OMe]₂, dtbpy, and B₂pin₂.

  • Add anhydrous MTBE, seal the vial, and heat in a microwave reactor at 100 °C for the specified time (e.g., 1-2 hours).

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude boronate ester is typically used directly in the next step without purification.

  • Suzuki-Miyaura Coupling: To the vial containing the crude boronate ester, add the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃ (and CuCl if needed).

  • Add DMAc, seal the vial, and heat in a microwave reactor at 120 °C until the reaction is complete (as monitored by LC-MS). [1]6. Cool the reaction, dilute with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography.

Vector 5 (C-7): Directed Metalation and Electrophilic Quench

The C-7 position on the pyridine ring is the most acidic C-H bond, making it susceptible to regioselective deprotonation by a suitable strong base. [2][3]This strategy, known as directed metalation, generates a potent nucleophile in situ. This organometallic intermediate can then be "quenched" or trapped by a variety of electrophiles, allowing for the installation of groups like halogens, aldehydes, or alkyl chains.

Causality Behind Reagent Choice:

  • TMPMgCl·LiCl (Knochel-Hauser Base): This mixed magnesium-lithium amide base is exceptionally effective for the deprotonation of heterocycles. [8]It exhibits high regioselectivity and functional group tolerance while being less aggressive than traditional organolithium bases, which can lead to side reactions. The lithium chloride helps to break up oligomeric aggregates and solubilize the resulting organomagnesium species, enhancing reactivity. [3]* Electrophile (E⁺): The choice of electrophile determines the final functionality. Simple electrophiles like iodine (I₂) or N-iodosuccinimide (NIS) can install a halogen, which can serve as a handle for subsequent cross-coupling reactions.

Protocol 5.1: Metalation and Iodination at C-7

Materials:

  • N-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq.)

  • TMPMgCl·LiCl (1.1 eq., commercially available solution in THF)

  • Iodine (I₂, 1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-protected scaffold in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -40 °C (an acetonitrile/dry ice bath).

  • Slowly add the TMPMgCl·LiCl solution dropwise over 15 minutes.

  • Stir the mixture at -40 °C for 1.5 hours to ensure complete metalation.

  • In a separate flask, dissolve iodine in anhydrous THF.

  • Add the iodine solution to the reaction mixture at -40 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine, followed by a saturated aqueous solution of NH₄Cl.

  • Extract the product with EtOAc, wash the combined organics with brine, dry over MgSO₄, concentrate, and purify by column chromatography. [3]

Conclusion

The 5-halo-pyrazolo[3,4-c]pyridine scaffold is a powerful starting point for drug discovery, enabled by a suite of modern, regioselective synthetic methodologies. By viewing the scaffold through the lens of vectorial functionalization, researchers can strategically and efficiently elaborate the core at five distinct positions. The protocols outlined herein for Buchwald-Hartwig amination (C-5), tandem C-H borylation/Suzuki coupling (C-3), and directed metalation (C-7), complemented by selective N-functionalization, provide a robust and reliable toolkit for navigating chemical space and accelerating the development of novel therapeutics.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35631–35636. [Link]

  • Mose, R., Gomm, A., Tüllmann, C. P., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 20(10), 3114–3118. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PubMed Central (PMC). [Link]

  • Donaire-Arias, A., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PubMed Central (PMC). [Link]

  • Portilla, J., et al. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • Charris-Molina, E. J., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for elaboration by vectorial functionalisation along the 4 major growth vectors. ResearchGate. [Link]

  • Cuervo-Prado, P., et al. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Bentham Science. [Link]

  • Spallarossa, A., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PubMed Central (PMC). [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Studies. Longdom Publishing. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ahmed, O. M., & Ahmed, R. R. (2018). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. scirp.org. [Link]

  • Al-dujaili, A. H. (2018). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. ResearchGate. [Link]

  • Al-Karad, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Asiri, A. M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. RSC Publishing. [Link]

  • Tumkevičius, S., et al. (2012). Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases. KTU ePubl. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central (PMC). [Link]

  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central (PMC). [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-chloro-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to purine. This has led to its exploration in the development of a wide range of therapeutic agents, including anti-inflammatory, anti-viral, and anti-cancer compounds.[1] The ability to functionalize this core structure through robust and versatile cross-coupling methodologies is therefore of significant interest to drug development professionals. The Suzuki-Miyaura coupling, a powerful tool for the formation of C-C bonds, presents an ideal strategy for the elaboration of the pyrazolo[3,4-c]pyridine core.[2]

This guide provides a comprehensive overview of the key considerations and a detailed protocol for the Suzuki-Miyaura coupling of 5-chloro-pyrazolo[3,4-c]pyridine. As an electron-deficient heteroaryl chloride, this substrate presents unique challenges that necessitate careful optimization of reaction conditions.

The Challenge of Activating Heteroaryl Chlorides

Aryl and heteroaryl chlorides are often preferred starting materials in large-scale synthesis due to their lower cost and greater availability compared to the corresponding bromides and iodides. However, the C-Cl bond is stronger and less readily undergoes oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many Suzuki-Miyaura coupling reactions.[3][4] The pyrazolo[3,4-c]pyridine system, being electron-deficient, further exacerbates this challenge. Additionally, the nitrogen atoms within the heterocyclic core can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5]

Key Parameters for a Successful Coupling

To overcome these challenges, a careful selection of the catalyst system, base, and solvent is paramount. The use of bulky, electron-rich phosphine ligands is crucial for facilitating the oxidative addition of the C-Cl bond and promoting the subsequent reductive elimination step.[6]

Catalyst and Ligand Selection

For the Suzuki-Miyaura coupling of electron-deficient heteroaryl chlorides, palladium catalysts paired with sterically hindered and electron-donating phosphine ligands have demonstrated superior performance.[7] Ligands from the Buchwald biaryl phosphine family, such as SPhos , XPhos , and RuPhos , are excellent candidates for this transformation.[1][8] These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step.[6] Palladium pre-catalysts, which are air- and moisture-stable Pd(II) complexes that readily generate the active Pd(0) species in situ, are highly recommended for improved reproducibility.

The Crucial Role of the Base and Solvent

The choice of base is critical for the activation of the boronic acid, facilitating the transmetalation step.[9] For challenging couplings, strong bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed. The solvent system must be capable of dissolving both the organic and inorganic reagents and should be stable at the required reaction temperature. Aprotic polar solvents like 1,4-dioxane , toluene , or N,N-dimethylformamide (DMF) , often with the addition of a small amount of water, are commonly used.[10]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 5-chloro-pyrazolo[3,4-c]pyridine, forming a Pd(II) intermediate. This is typically the rate-limiting step for chloro-heteroaromatic substrates.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetalation->PdII_Aryl_R Base RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of 5-chloro-pyrazolo[3,4-c]pyridine with a generic arylboronic acid. Optimization of these parameters will likely be necessary for specific substrates.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a suitable Pd(II) pre-catalystProvides a reliable source of Pd(0) upon in-situ reduction. Pre-catalysts offer improved handling and reproducibility.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that facilitate the challenging oxidative addition of the C-Cl bond.
Base K₃PO₄ or Cs₂CO₃Strong inorganic bases that effectively promote the transmetalation step.
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAprotic polar solvents that can solubilize both the organic and inorganic components of the reaction.
Temperature 80-120 °CElevated temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Suzuki-Miyaura coupling of 5-chloro-pyrazolo[3,4-c]pyridine with phenylboronic acid as a model coupling partner.

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling Start Start Prep Prepare Reaction Vessel under Inert Atmosphere Start->Prep Add_Solids Add 5-chloro-pyrazolo[3,4-c]pyridine, boronic acid, base, Pd source, and ligand Prep->Add_Solids Add_Solvent Add Degassed Solvent Add_Solids->Add_Solvent Degas Degas Reaction Mixture Add_Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify End Obtain Pure Product Purify->End

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 5-chloro-1H-pyrazolo[3,4-c]pyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-chloro-1H-pyrazolo[3,4-c]pyridine, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium source and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by using the freeze-pump-thaw method.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-pyrazolo[3,4-c]pyridine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a palladium pre-catalyst for better activation. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature in increments.
Decomposition of Boronic Acid Protodeboronation, especially with electron-deficient boronic acids.Use freshly opened or purified boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt, which can be more stable.[8]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.
Dehalogenation of Starting Material Side reaction promoted by certain catalyst systems or prolonged reaction times.Screen different phosphine ligands. Minimize reaction time and temperature once the starting material is consumed.

Conclusion

The Suzuki-Miyaura coupling of 5-chloro-pyrazolo[3,4-c]pyridine is a challenging yet highly valuable transformation for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of the reaction mechanism and careful selection of the catalyst system, base, and solvent are critical for success. By employing bulky, electron-rich phosphine ligands and robust reaction conditions, researchers can effectively overcome the inherent difficulties associated with the activation of this electron-deficient heteroaryl chloride. The detailed protocol and troubleshooting guide provided herein serve as a solid foundation for the development and optimization of this important synthetic methodology.

References

  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Martinez, E. E., et al. (n.d.). N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • SciSpace. (2022).
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025).
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • Hartwig, J. F., & Barrios-Landeros, F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. (2025). JACS Au.
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. (n.d.).
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (n.d.). Chemical Science (RSC Publishing).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
  • Theoretical Studies on the Reaction Mechanism for the Cycloaddition of Zwitterionic π-Allenyl Palladium Species: Substrate-Controlled Isomeriz
  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (n.d.).
  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. (n.d.).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Powerful C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3] This guide offers a detailed exploration of the Buchwald-Hartwig amination specifically tailored for the coupling of amines with 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, a heteroaromatic chloride. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine. This step forms a Pd(II) intermediate. Aryl chlorides are generally less reactive than aryl bromides or iodides, making this step often rate-limiting and necessitating the use of specialized, electron-rich ligands to facilitate the reaction.[5][6]

  • Amine Coordination and Deprotonation: The amine coupling partner then coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and can influence the reaction rate and substrate scope.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->dummy2 PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->dummy1 PdII_Amido Ar-Pd(II)-NR'R''(L_n) Amine_Coord->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 RedElim->Pd0 Product (Ar-NR'R'') dummy1->PdII_Amido dummy2->PdII_Aryl Aryl_Halide Ar-Cl (5-chloro-2-methyl-2H- pyrazolo[3,4-c]pyridine) Aryl_Halide->OxAdd Amine HNR'R'' (Amine) Amine->Amine_Coord Base Base Base->Amine_Coord caption Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Experimental Parameters and Reagent Selection

The success of the Buchwald-Hartwig amination of 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.

Palladium Precursor

A variety of palladium precursors can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. Pre-formed palladium-ligand complexes, known as pre-catalysts, are often preferred as they can lead to more reproducible results and cleaner reactions.[6]

Ligand Selection

For challenging substrates like heteroaryl chlorides, the use of bulky, electron-rich phosphine ligands is crucial.[1][3] These ligands promote the oxidative addition step and facilitate the reductive elimination. Several "generations" of ligands have been developed, with later generations showing broader substrate scope and higher activity.

Ligand FamilyExamplesKey Features
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosHighly active for aryl chlorides. Steric bulk and electron-donating properties are key.
Ferrocenylphosphines DavePhos, JohnPhosEffective for a range of couplings, including those with challenging amines.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrOffer high stability and activity, particularly for sterically demanding substrates.

For the amination of 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, starting with a biarylphosphine ligand such as XPhos or RuPhos is a sound strategy.

Base Selection

The base plays a critical role in deprotonating the amine and facilitating the formation of the palladium-amido complex. The choice of base can significantly impact the reaction outcome.

BaseStrengthCommon Applications & Considerations
Sodium tert-butoxide (NaOtBu) StrongHighly effective for a wide range of substrates. Can be sensitive to functional groups like esters and nitro groups.[7]
Potassium carbonate (K₂CO₃) WeakOffers good functional group tolerance but may require higher temperatures and longer reaction times.[7]
Potassium phosphate (K₃PO₄) WeakGood functional group tolerance and often effective for the arylation of amides.[7]
Cesium carbonate (Cs₂CO₃) WeakProvides excellent functional group tolerance and can lead to high reaction rates.[7]

For initial attempts with 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, NaOtBu is a robust choice, provided the amine coupling partner is compatible. If functional group tolerance is a concern, a weaker base like Cs₂CO₃ or K₃PO₄ should be considered.

Solvent Selection

Anhydrous, deoxygenated solvents are essential for the success of the Buchwald-Hartwig amination. Common choices include:

  • Toluene: A widely used, non-polar solvent.

  • Dioxane: A polar aprotic solvent that can be effective for many couplings.

  • tert-Butanol (tBuOH): Often used in combination with other solvents.

The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligand.

Experimental Protocol: General Procedure

This protocol provides a general starting point for the Buchwald-Hartwig amination of 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Buchwald_Hartwig_Workflow Start Start: Prepare Reaction Vessel Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Add_Reagents Add Pd Precursor, Ligand, and Base Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous, Degassed Solvent Add_Reagents->Add_Solvent Stir Stir at Room Temperature (Pre-catalyst formation) Add_Solvent->Stir Add_Substrates Add 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine and Amine Stir->Add_Substrates Heat Heat to Reaction Temperature (e.g., 80-110 °C) Add_Substrates->Heat Monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heat->Monitor Workup Reaction Workup: Cool, Quench, Extract Monitor->Workup Upon Completion Purify Purify Product (Column Chromatography) Workup->Purify End End: Characterize Product Purify->End

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.1 - 1.2 x mol% of Pd)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Reaction vessel (e.g., oven-dried Schlenk tube or round-bottom flask)

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under a counterflow of inert gas.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Pre-catalyst Formation: Stir the mixture at room temperature for 5-10 minutes. The formation of the active catalyst may be indicated by a color change.

  • Substrate Addition: Add the 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine and the amine to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.

Troubleshooting Common Issues

While the Buchwald-Hartwig amination is a robust reaction, challenges can arise. Here are some common issues and potential solutions:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (due to oxygen or moisture).- Poorly reactive aryl chloride.- Sterically hindered amine.- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Screen different, more active ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines).[8]- Increase the reaction temperature and/or catalyst loading.
Side Product Formation (e.g., Hydrodehalogenation) The aryl chloride is reduced to the corresponding arene.- Optimize the catalyst-to-ligand ratio.- Screen different bases; a weaker base may suppress this side reaction.
Homocoupling Dimerization of the aryl halide or amine.- Lower the reaction temperature.- Adjust the catalyst loading.
Decomposition of Starting Material or Product - High reaction temperature.- Incompatible base.- Lower the reaction temperature.- If using a strong base like NaOtBu, consider switching to a milder base like K₂CO₃ or Cs₂CO₃.

Safety Considerations

  • Palladium Compounds: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources.

By understanding the underlying principles and carefully controlling the reaction parameters, the Buchwald-Hartwig amination can be a powerful tool for the synthesis of novel derivatives of 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, paving the way for new discoveries in drug development and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]

  • ChemRxiv. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

Application Notes and Protocols for Fragment-Based Drug Discovery (FBDD) Utilizing the Pyrazolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery.[1][2] Unlike traditional high-throughput screening (HTS), which relies on large libraries of complex molecules, FBDD screens low-molecular-weight fragments (typically <300 Da) that bind to biological targets with low affinity.[2][3] These initial hits serve as high-quality starting points for rational, structure-guided optimization into potent, drug-like molecules.[4] This application note provides an in-depth guide to conducting an FBDD campaign using the pyrazolo[3,4-c]pyridine scaffold, a privileged heterocyclic core. We will detail the rationale behind its selection, provide step-by-step protocols for key biophysical screening and validation techniques, and outline strategies for evolving fragment hits into lead compounds.

The Rationale: Why FBDD and the Pyrazolo[3,4-c]pyridine Scaffold?

The FBDD Advantage

FBDD offers several distinct advantages over HTS. By starting with smaller, less complex molecules, a fragment library can more efficiently sample chemical space, often leading to higher hit rates.[1][5] The primary goal is not to find high-potency hits immediately, but to identify fragments that form high-quality, energetically favorable interactions with the target protein. This is quantified by the concept of Ligand Efficiency (LE) , a metric that relates binding affinity to the size of the molecule (number of heavy atoms).[5][6] Fragments with high LE are more likely to be developed into leads with superior drug-like properties.[7]

Pyrazolo[3,4-c]pyridine: A Privileged Core for Fragment Design

The choice of a core scaffold is critical to the success of an FBDD campaign. The pyrazolo[3,4-c]pyridine ring system has emerged as a cornerstone for such endeavors for several key reasons:

  • Structural Mimicry: Its structure is analogous to purine, making it an ideal starting point for targeting the vast number of cellular proteins with purine-binding pockets, such as kinases.[8] Kinases are a major class of drug targets, particularly in oncology.[9][10][11]

  • Vectorial Elaboration: The scaffold is exceptionally amenable to selective, late-stage functionalization at multiple distinct positions, or "growth vectors".[8][12] This is a crucial feature for FBDD, as it allows for the controlled, iterative growth of a fragment hit into a more potent lead compound by exploring the surrounding protein landscape.[8][13]

  • Synthetic Tractability: Robust synthetic routes have been developed for the pyrazolo[3,4-c]pyridine core, particularly for 5-halo-1H-pyrazolo[3,4-c]pyridine, which serves as a versatile intermediate for introducing diversity through modern cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[8]

Below is a diagram illustrating the key growth vectors on the pyrazolo[3,4-c]pyridine scaffold that are accessible for chemical modification.

G cluster_0 Pyrazolo[3,4-c]pyridine Core Pyrazolo N1 N-1 Elaboration (Alkylation, Protection) N1->Pyrazolo N2 N-2 Elaboration (Alkylation, Protection) N2->Pyrazolo C3 C-3 Elaboration (Borylation, Suzuki) C3->Pyrazolo C5 C-5 Elaboration (Buchwald-Hartwig) C5->Pyrazolo C7 C-7 Elaboration (Metalation, Negishi) C7->Pyrazolo

Caption: Key growth vectors for the pyrazolo[3,4-c]pyridine scaffold.[8][13]

The FBDD Workflow: A Step-by-Step Guide

A successful FBDD campaign is a multi-stage process that integrates synthetic chemistry, biophysics, and structural biology. The workflow is designed to identify weak but promising fragment hits and rationally evolve them into high-affinity lead compounds.

Caption: The integrated workflow for a fragment-based drug discovery campaign.

Protocol: Primary Screening via Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method for primary screening.[14] It measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). The binding of a fragment stabilizes the protein, resulting in a measurable increase in its Tm (a "thermal shift").

Protocol Steps:

  • Reagent Preparation:

    • Protein Stock: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) at a concentration of 0.2-0.4 mg/mL. The buffer should be free of detergents that might interfere with the assay.

    • Fragment Library: Prepare stock solutions of pyrazolo[3,4-c]pyridine fragments in 100% DMSO at 100 mM. Create an intermediate plate by diluting to 10 mM in the assay buffer.

    • Fluorescent Dye: Prepare a 5000x stock of SYPRO Orange dye in DMSO. Dilute to 200x in assay buffer just before use.

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the protein stock solution (final concentration 0.1-0.2 mg/mL).

    • Add 100 nL of the 10 mM fragment stock using a pintool or acoustic dispenser (final fragment concentration 100 µM, final DMSO 1%). Include DMSO-only wells as a negative control.

    • Add 10 µL of the 200x SYPRO Orange dye solution (final concentration 10x).

    • Seal the plate securely with an optical seal. Centrifuge briefly (1 min at 1000 x g) to mix.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 1 °C/minute

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition (the peak of the first derivative).

    • A fragment is considered a potential hit if it induces a thermal shift (ΔTm) of ≥ 2 °C compared to the DMSO control.

Fragment ID Scaffold ΔTm (°C) Hit?
PZP-001Pyrazolo[3,4-c]pyridine0.5No
PZP-0025-chloro-Pyrazolo[3,4-c]pyridine2.8Yes
PZP-0035-amino-Pyrazolo[3,4-c]pyridine3.5Yes
ControlDMSO0.0No
Table 1: Representative data from a primary Thermal Shift Assay screen.
Protocol: Hit Validation via Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique for hit validation.[3] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).[5][15]

Protocol Steps:

  • Sample Preparation:

    • Protein: Dialyze the target protein extensively against the ITC buffer (e.g., 20 mM Phosphate pH 7.4, 100 mM NaCl) to minimize buffer mismatch effects. Concentrate the protein to 20-50 µM.

    • Fragment: Dissolve the pyrazolo[3,4-c]pyridine hit fragment in the final dialysis buffer to a concentration of 200-500 µM. The DMSO concentration must be precisely matched in both the protein and fragment solutions (typically ≤ 5%).

    • Thoroughly degas both solutions immediately before the experiment.

  • Instrument Setup & Titration:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell (approx. 200 µL).

    • Load the fragment solution into the injection syringe (approx. 40 µL).

    • Set up the injection sequence:

      • Number of injections: 19

      • Injection volume: 2 µL

      • Spacing between injections: 150 seconds

      • Stirring speed: 750 rpm

    • Perform an initial small injection (0.4 µL) to be discarded during analysis.

  • Data Analysis:

    • Integrate the raw power peaks to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of fragment to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. A confirmed hit should show a saturable binding isotherm and a KD value consistent with a weak-to-moderate affinity (typically in the high µM to low mM range for a fragment).

Fragment ID Technique Affinity (Kᴅ) Stoichiometry (n) Validated Hit?
PZP-002ITC250 µM0.98Yes
PZP-003ITC155 µM1.05Yes
Table 2: Representative ITC data for validating primary hits.

From Hit to Lead: Structure-Guided Fragment Evolution

Once a pyrazolo[3,4-c]pyridine fragment has been validated and its binding mode determined by X-ray crystallography, the next phase is to rationally evolve it into a more potent lead compound.[16] The multiple growth vectors of the scaffold are critical at this stage.

G cluster_protein Target Protein Binding Site cluster_growing A. Fragment Growing cluster_linking B. Fragment Linking cluster_merging C. Fragment Merging P Protein Surface F1 Fragment G Added Moiety F1->G Elaboration F2 Fragment A Linker Linker F2->Linker F3 Fragment B Linker->F3 F4 Fragment A Merged Merged Compound F5 Fragment B

Caption: Key strategies for fragment evolution: growing, linking, and merging.[4][16][17]

  • Fragment Growing: This is the most common strategy.[18] Using the co-crystal structure as a guide, chemists synthesize new analogues by adding functionality at one of the pyrazolo[3,4-c]pyridine's growth vectors to engage with an adjacent pocket on the protein surface. For example, a Suzuki coupling at the C-3 position or a Buchwald-Hartwig amination at the C-5 position can be used to introduce new groups that form additional hydrogen bonds or hydrophobic interactions.[8][17]

  • Fragment Linking: If screening identifies two different fragments that bind to adjacent sites, they can be chemically connected with an appropriate linker.[16][19] The resulting molecule can have a much higher affinity than the individual fragments due to the additive binding energy.

  • Fragment Merging: When two fragments are found to bind in an overlapping fashion, a new, single molecule can be designed that incorporates the key binding features of both.[16][17]

Throughout this process, it is essential to monitor not only potency (IC50 or KD) but also ligand efficiency (LE) to ensure that the added chemical complexity provides a worthwhile improvement in binding affinity.[5]

Conclusion

The pyrazolo[3,4-c]pyridine scaffold represents a versatile and highly effective starting point for Fragment-Based Drug Discovery campaigns. Its synthetic accessibility and, most importantly, its capacity for controlled vectorial elaboration make it an ideal core for the iterative, structure-guided process of fragment evolution. By combining robust biophysical screening techniques like TSA and SPR with gold-standard validation methods such as ITC and NMR, researchers can confidently identify high-quality, tractable fragment hits. Subsequent structural elucidation via X-ray crystallography provides the essential roadmap for transforming these low-affinity fragments into potent and selective lead compounds, accelerating the journey of drug discovery.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Fragment Screening. Drug Discovery.
  • Ciulli, A., et al. (2009). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • Brana, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry.
  • FBDD: Fragment-Based Drug Design. BioSolveIT.
  • Verlinden, S. (2022). Approaches to Fragment-Based Drug Design. HU University of Applied Sciences Utrecht.
  • Fragment-to-Lead.
  • Fragment-Based Drug Discovery. Selvita.
  • Joseph, C., et al. (2022).
  • Chapter 7. Fragment-Based Drug Discovery. ScienceDirect.
  • Kesharwani, P., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PMC.
  • (2021). Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
  • FBDD: Fragment-Based Drug Discovery. BioSolveIT GmbH.
  • Biophysical Fragment Screening. Evotec.
  • Enhance drug discovery with advanced biophysical techniques. Nuvisan.
  • Monti, L., et al. (2025). NMR methods in fragment screening: Theory and a comparison with other biophysical techniques.
  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Abdel-Ghani, T. M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. (2022).
  • 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for...

Sources

Application Notes & Protocols: Preparation of 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, a key heterocyclic scaffold for structure-activity relationship (SAR) studies in drug discovery. The protocol details a robust synthetic route, characterization methods, and discusses the scientific rationale behind the experimental choices. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

Heterocyclic compounds are fundamental to fragment-based drug discovery (FBDD) due to their prevalence in biologically active molecules.[1][2][3] The pyrazolo[3,4-c]pyridine core, in particular, has garnered attention as a therapeutic agent because of its structural similarity to purine.[2] Purine derivatives have a wide array of applications, including as anti-inflammatory, anti-viral, and anti-cancer agents.[2]

5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine serves as a crucial intermediate, offering multiple vectors for chemical modification. The chlorine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, allowing for the introduction of diverse amine functionalities.[1][2] Additionally, the pyrazole and pyridine rings can be further functionalized, making this scaffold highly versatile for generating a library of analogues for SAR studies.[1][2]

Synthetic Workflow and Rationale

The synthetic strategy presented here is a multi-step process designed for efficiency and scalability. The overall workflow involves the construction of the 5-chloro-1H-pyrazolo[3,4-c]pyridine core, followed by selective N-methylation.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity of N-Methylation in Pyrazolo[3,4-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals working with the pyrazolo[3,4-c]pyridine scaffold. Here, we address the critical challenge of controlling regioselectivity during N-methylation, a common step in the elaboration of this valuable heterocyclic core for drug discovery.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered questions, grounded in established chemical principles and peer-reviewed literature.

Part 1: Understanding the Core Challenge: N1 vs. N2 Regioselectivity

The N-methylation of an unsymmetrically substituted pyrazolo[3,4-c]pyridine presents a classic regioselectivity problem. The pyrazole portion of the fused ring system contains two nitrogen atoms, N1 and N2, both of which are nucleophilic. Direct methylation often yields a mixture of two distinct regioisomers: the N1-methyl and the N2-methyl products. These isomers can have different biological activities and physicochemical properties, and their similar polarities often make them difficult to separate via standard chromatography.[3][4]

Achieving high selectivity for one isomer over the other is paramount for efficient synthesis and unambiguous structure-activity relationship (SAR) studies. The outcome of the reaction is not random; it is dictated by a subtle interplay of steric, electronic, and reaction-condition-dependent factors.

Fig 1. Factors governing N1 vs. N2 methylation regioselectivity.

Part 2: Troubleshooting Guide & FAQs

This section is formatted to directly address the common issues and questions that arise during experimental work.

Question 1: My N-methylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer: This is the most common challenge. Achieving high regioselectivity requires systematically optimizing your reaction conditions. A mixture indicates that the energy barrier for methylation at either nitrogen is very similar under your current protocol. You must introduce a factor that preferentially stabilizes one reaction pathway over the other.

Troubleshooting Workflow:

G start Problem: Poor N1:N2 Regioisomeric Ratio check_sterics Analyze Substrate Sterics Is the position near N1 or N2 more sterically hindered? start->check_sterics mod_reagent Modify Methylating Agent check_sterics->mod_reagent If significant steric difference exists mod_base_solvent Alter Base/Solvent System check_sterics->mod_base_solvent If sterics are similar use_bulky_reagent Use a Bulky 'Masked' Reagent (e.g., (chloromethyl)trimethylsilane) Favors methylation at the less hindered nitrogen. [11, 15] mod_reagent->use_bulky_reagent result Improved Selectivity? use_bulky_reagent->result base_solvent_options Systematic Screen: - K₂CO₃ in DMSO (favors N1) [1] - NaH in THF/DMF [17] - t-BuOK in THF - Consider fluorinated alcohols (TFE, HFIP) [1] mod_base_solvent->base_solvent_options base_solvent_options->result mod_temp Adjust Temperature lower_temp Lower the reaction temperature (e.g., from RT to 0°C or -78°C) May increase selectivity if ΔΔG‡ is sufficient. mod_temp->lower_temp lower_temp->result result->mod_temp No end_ok Success: Proceed with Optimized Conditions result->end_ok Yes end_fail Still Poor: Consider De Novo Synthesis or Protecting Group Strategy result->end_fail No, after all attempts

Fig 2. Workflow for optimizing N-methylation regioselectivity.

Actionable Steps:

  • Change the Methylating Agent: Standard reagents like methyl iodide (MeI) or dimethyl sulfate (DMS) are small and often unselective.[4] Consider using a sterically bulky "masked" methylating agent, such as (chloromethyl)trimethylsilane. This reagent will preferentially alkylate the less sterically hindered nitrogen (typically N1). The silyl group is then easily removed in a subsequent step to reveal the methyl group, often leading to excellent N1 selectivity (>95:5).[5][6]

  • Alter the Base and Solvent Combination: This is a powerful and often overlooked variable. The nature of the pyrazole salt (and its aggregation state) in solution can dramatically influence which nitrogen is more nucleophilic.

    • For N1-Selectivity: A common starting point is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO.[3]

    • General Screening: Test a matrix of conditions. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in solvents like THF or DMF can give different outcomes.[3][4]

    • Solvent Effects: Polar aprotic solvents (DMF, DMSO) are generally good starting points.[3] In some systems, highly polar fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly boost regioselectivity.[3]

  • Modify the Temperature: If you observe some selectivity at room temperature (e.g., 60:40), lowering the temperature (to 0 °C or -78 °C) may enhance this selectivity. Lower temperatures give the reaction more time to differentiate between the two competing activation energy barriers.

Condition Typical Effect on N1:N2 Ratio Rationale Reference(s)
Methylating Agent
MeI, DMSOften poor selectivitySmall, highly reactive, low steric differentiation.[4]
(Chloromethyl)trimethylsilaneExcellent N1 selectivity (>92:8)Bulky group favors the less hindered N1 position.[5][6]
Base/Solvent
K₂CO₃ / DMSOFavors N1-alkylationSpecific ion-pairing and solvation effects.[3]
NaH / THF or DMFVariable, substrate-dependentForms sodium salt; outcome depends on sterics.[3][7]
MgBr₂ (catalyst)Reported to favor N2-alkylationActs as a Lewis acid, coordinating to direct alkylation.[3]
Solvent
TFE or HFIPCan dramatically improve selectivityStrong hydrogen-bond-donating properties can alter the nucleophilicity of the N atoms.[3]

Question 2: My reaction has stalled or is giving a very low yield. What are the likely causes?

Answer: Low conversion can stem from several factors unrelated to regioselectivity.

  • Ineffective Deprotonation: The pKa of the pyrazole N-H is crucial. If your base is not strong enough to fully deprotonate the pyrazole, the reaction will be slow or incomplete. Ensure you are using at least 1.1 equivalents of a suitable base (e.g., NaH for complete deprotonation).

  • Reagent Purity: Impurities in starting materials, particularly water in the solvent when using bases like NaH, can quench the base and stall the reaction. Always use freshly dried solvents.[8]

  • Poor Solubility: If your pyrazolo[3,4-c]pyridine starting material or the resulting salt is not soluble in the chosen solvent, the reaction will be sluggish. Consider a more polar solvent like DMF or DMSO if you are experiencing solubility issues in THF.[3]

  • Atmospheric Contamination: Reactions with strong bases like NaH must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent quenching by moisture and oxygen.[8]

Question 3: I have a mixture of isomers that I cannot separate by silica gel chromatography. What can I do?

Answer: This is a common outcome when regioselectivity cannot be perfected.

  • Modify Chromatographic Conditions: Before abandoning chromatography, try different eluent systems. For basic compounds like N-methylated pyrazoles, adding a small amount of triethylamine (~0.1-1%) to your eluent can deactivate acidic sites on the silica and improve peak shape and separation. Conversely, sometimes a different stationary phase, like neutral alumina or C18 reversed-phase silica, can provide the necessary difference in selectivity to achieve separation.[4]

  • Derivatization: If the isomers are inseparable but you need pure material, consider a temporary derivatization strategy. If there is another functional handle on the molecule, reacting it to form diastereomers (if a chiral center is present) or derivatives with very different polarity could allow for separation.

  • Re-evaluate the Synthesis: The most robust solution is to avoid the problem altogether. Revisit the troubleshooting steps in Question 1 to develop a highly regioselective synthesis. It is often more time-efficient to re-optimize the reaction than to struggle with a difficult separation.

Question 4: How can I definitively confirm whether I have the N1-methyl or N2-methyl isomer?

Answer: Unambiguous structural assignment is critical. Single-crystal X-ray diffraction is the gold standard, but advanced NMR techniques are more accessible and usually sufficient.

  • 2D NMR Spectroscopy: The key is to find correlations between the newly introduced N-CH₃ protons and the protons on the heterocyclic core.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. Look for a correlation from the N-CH₃ protons to the carbon atoms within the pyrazole ring (C3a, C7a). The specific correlations observed will differ between the N1 and N2 isomers, allowing for definitive assignment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. Look for an NOE between the N-CH₃ protons and the nearest proton on the pyridine ring (H7). The intensity and presence of this correlation will be different for the N1 vs. N2 isomer due to their different spatial arrangements.

Part 3: Validated Experimental Protocols

The following protocols provide a starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: Standard N-Methylation with NaH/MeI (Expect Potential Mixture)

This protocol is a common starting point but may require optimization for regioselectivity as described in the troubleshooting section.[7]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazolo[3,4-c]pyridine starting material (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂)!

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the reaction back to 0 °C. Add methyl iodide (MeI, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the isomers if possible.

Protocol 2: Highly N1-Selective Methylation via a Silyl Intermediate

This two-step protocol is based on methods developed for achieving high N1-selectivity on pyrazoles using sterically demanding reagents.[5][6]

Step A: N1-Alkylation with (Chloromethyl)trimethylsilane

  • Preparation: To a flask under N₂, add the pyrazolo[3,4-c]pyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile or DMF.

  • Reagent Addition: Add (chloromethyl)trimethylsilane (1.5 eq).

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC/LC-MS.

  • Workup: After cooling, filter off the inorganic salts and concentrate the filtrate. Dilute the residue with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude N1-(trimethylsilyl)methyl intermediate. This intermediate can often be used directly in the next step after basic purification.

Step B: Protodesilylation to N1-Methyl Product

  • Dissolution: Dissolve the crude intermediate from Step A in a mixture of THF and water (e.g., 9:1 ratio).

  • Fluoride Source: Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) or cesium fluoride (CsF, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 1-4 hours until the desilylation is complete (monitor by TLC/LC-MS).

  • Workup & Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the pure N1-methyl pyrazolo[3,4-c]pyridine.

References

  • BenchChem. (2025).
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Bedwell, E. V., et al. (2023).
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • ResearchGate. (n.d.).
  • Galyakberova, E. I., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • WuXi Biology. (n.d.).
  • BenchChem. (2025).
  • Dunsford, J. J., et al. (2024).
  • Cerdan-Calero, M., et al. (n.d.).
  • Dunsford, J. J., et al. (2024).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.

Sources

Technical Support Center: Solvent Effects on Pyrazolo[3,4-c]pyridine Alkylation Regiochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REGIO-34C-PYR Assigned Specialist: Senior Application Scientist Last Updated: February 21, 2026

Executive Summary & System Overview

The Challenge: Alkylation of the 1H-pyrazolo[3,4-c]pyridine scaffold presents a classic tautomeric ambiguity. The pyrazole ring contains two nucleophilic nitrogens: N1 (proximal to the pyridine fusion) and N2 (distal).

  • N1-Alkylation (Thermodynamic): generally favored due to electronic stabilization from the fused pyridine ring and lower steric hindrance in the absence of C7-substituents.

  • N2-Alkylation (Kinetic): often requires specific solvent/base manipulations to overcome the thermodynamic preference for N1.

Critical Failure Mode: Users frequently encounter inseparable regioisomeric mixtures (N1:N2 ~ 1:1) or accidental quaternization of the pyridine nitrogen (N5/N6 depending on numbering), leading to yield loss.

Diagnostic Decision Matrix

Use this logic flow to determine the optimal solvent/base system for your target isomer.

RegioselectivityLogic Start Target Isomer Selection N1_Target Target: N1-Alkylation (Thermodynamic) Start->N1_Target N2_Target Target: N2-Alkylation (Kinetic/Specific) Start->N2_Target Base_N1 Base: Strong Inorganic (NaH, Cs2CO3, tBuOK) N1_Target->Base_N1 Maximize deprotonation Base_N2 Base: Organic / Soft (DIPEA, DBU) or Li-Base N2_Target->Base_N2 Minimize dissociation Solvent_N1 Solvent: Polar Aprotic (DMF, DMSO, MeCN) Outcome_N1 Outcome: Dissociated Ion Pair Anion attacks at N1 Solvent_N1->Outcome_N1 Solvent_N2 Solvent: Non-Polar / Low Dielectric (THF, Toluene, DCM) Outcome_N2 Outcome: Tight Ion Pair / H-Bonding Directs attack to N2 Solvent_N2->Outcome_N2 Base_N1->Solvent_N1 Soluate cation Base_N2->Solvent_N2 Promote coordination

Caption: Decision tree for selecting reaction conditions based on the desired regioisomer (N1 vs N2).

Technical Deep Dive: The Mechanism of Solvent Control

The "Ion Pair" Hypothesis

The regioselectivity in pyrazolo[3,4-c]pyridines is governed by the nature of the pyrazolyl anion species in solution.

  • Solvent-Separated Ion Pairs (SSIPs)

    
     N1 Selectivity 
    
    • Solvents: DMF, DMSO, NMP.

    • Mechanism: High dielectric constant solvents effectively solvate the metal cation (e.g.,

      
      , 
      
      
      
      ). This leaves the pyrazolyl anion "naked" and free to react. Under these conditions, the reaction is thermodynamically controlled, favoring the more stable N1-isomer (typically >90% selectivity).
    • Evidence: Bedwell et al. (2023) demonstrated that using

      
       in polar conditions favors N1-alkylation or protection (e.g., mesylation) [1].
      
  • Contact Ion Pairs (CIPs) / H-Bonding

    
     N2 Selectivity 
    
    • Solvents: THF, DCM, Toluene.

    • Mechanism: In non-polar solvents, the cation remains tightly coordinated to the pyrazole nitrogens. If the cation (

      
      , or a proton in the case of organic bases) coordinates to N1 (the more basic site), it sterically blocks N1 and electronically directs the electrophile to N2 .
      
    • Critical Insight: The use of organic bases (like DIPEA) or specific protecting groups (like SEM-Cl) in THF has been shown to shift selectivity toward N2 by avoiding the formation of a "naked" anion [1].

Standard Operating Procedures (SOPs)

Protocol A: N1-Selective Alkylation (Thermodynamic)

Best for: Methylation, Benzylation, simple alkyl chains.

  • Preparation: Dissolve 1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous DMF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Note: Evolution of

      
       gas. Stir for 30 min at 0°C to ensure complete anion formation.
      
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Quench with water (carefully). Extract with EtOAc.[1]

    • Expected Ratio: N1:N2 > 10:1.

Protocol B: N2-Enhanced Alkylation (Kinetic/Coordination)

Best for: Introducing protecting groups (SEM, THP) or when N1 is blocked.

  • Preparation: Dissolve scaffold (1.0 equiv) in anhydrous THF (0.1 M).

  • Base Addition: Add DIPEA (2.0 equiv) or Dicyclohexylmethylamine (as suggested by Bedwell et al. [1]).

  • Alkylation: Add the electrophile (e.g., SEM-Cl, 1.1 equiv) at 0°C.

  • Reaction: Stir at 0°C to RT.

    • Mechanism:[2][3][4] The organic base does not fully deprotonate the pyrazole to a naked anion; instead, it facilitates a concerted substitution where the electrophile attacks the N2 position, often guided by H-bonding or steric shielding of N1.

Troubleshooting Guide & FAQs

Q1: I am getting a 50:50 mixture of N1 and N2 isomers. Why?

Diagnosis: This indicates a lack of selectivity control, likely due to "Intermediate Polarity" conditions. Fix:

  • Check Solvent: Are you using Acetone or wet Acetonitrile? These often fail to fully separate ion pairs (bad for N1) but are too polar to enforce tight coordination (bad for N2).

  • Switch System: Move to the extremes. Use DMSO/Cs2CO3 for N1 or THF/Organic Base for N2.

  • Fluorinated Alcohols: Consider using HFIP (Hexafluoroisopropanol) as a solvent.[1] Recent literature suggests HFIP can enforce high regioselectivity via strong H-bond networks [2].

Q2: I observe a new spot on TLC that is very polar and water-soluble. Yield is low.

Diagnosis: You have likely alkylated the pyridine nitrogen (N5/N6), forming a quaternary pyridinium salt. Fix:

  • Stoichiometry: Ensure you are strictly using 1.0–1.1 equivalents of the alkylating agent. Excess electrophile will attack the pyridine ring after the pyrazole is alkylated.

  • Concentration: Run the reaction more dilute (0.05 M) to favor the intramolecular electronic preference over intermolecular pyridine attack.

Q3: Can I separate the N1 and N2 isomers if I get a mixture?

Answer: Yes, but it requires specific conditions.

  • TLC: N2 isomers are typically less polar (higher Rf) than N1 isomers on Silica gel because the N1-isomer often has a larger dipole moment.

  • Column Conditions: Use a gradient of DCM:MeOH (99:1 to 95:5).

  • Identification: Use 2D NMR (NOESY).[5]

    • N1-Alkylated: NOE correlation between the alkyl group protons and the proton at C7 (or C3 depending on substitution).

    • N2-Alkylated: NOE correlation between the alkyl group and C3 proton only (distal from the pyridine ring).

Comparison of Solvent/Base Systems[1][4][6]

Condition SetSolventBaseDominant SpeciesMajor ProductRef
Thermodynamic DMF / DMSONaH / Cs₂CO₃Naked Anion (SSIP)N1 [1]
Kinetic/Coordination THFDIPEA / DBUNeutral / H-BondedN2 (favored)[1]
Phase Transfer Toluene / H₂OTBAHS / NaOHInterfacial AnionMixture-
H-Bond Donor HFIPNone / WeakH-Bonded ComplexN1 (High Selectivity)[2]

References

  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023).[6] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21, 9363-9373.

  • Charette, A. B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10189–10198.

Sources

Validation & Comparative

A Predictive Guide to the LC-MS Fragmentation of 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Heterocycles

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific analogue, 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, represents a class of small molecules with potential applications in drug discovery and development. Accurate structural elucidation and sensitive quantification are paramount for advancing these molecules from discovery to clinical application. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for these analytical challenges, offering unparalleled sensitivity and structural insight.

This guide provides a comprehensive, predictive analysis of the fragmentation pattern of 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine under typical LC-MS conditions. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles of related heterocyclic systems, including pyrazoles, pyridines, and their substituted analogues, to construct a scientifically grounded, predictive fragmentation pathway.[1][2][3] This approach is frequently employed in the early stages of drug discovery to anticipate the mass spectral behavior of novel compounds.

Methodology: A Robust LC-MS/MS Protocol for Small Heterocycle Analysis

The following protocol outlines a standard approach for the analysis of 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine using a typical high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system. The choices within this protocol are guided by the physicochemical properties anticipated for a small, nitrogen-containing heterocyclic molecule.

Experimental Protocol
  • Sample Preparation:

    • Dissolve the synthesized 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine in a suitable organic solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of small polar molecules.

    • Mobile Phase A: Water with 0.1% formic acid. The formic acid serves to protonate the analyte, enhancing ionization efficiency in positive ion mode.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method for nitrogen-containing heterocycles due to their ability to readily accept a proton.[4]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen at a flow rate appropriate for the instrument (e.g., desolvation gas at 600 L/hr).

    • MS1 Scan: A full scan from m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion. The collision energy should be optimized (e.g., a ramp from 10-40 eV) to generate a rich fragmentation spectrum.

Experimental Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution stock->working Dilution autosampler Autosampler Injection working->autosampler column C18 Reversed-Phase Column autosampler->column Gradient Elution esi ESI Source (+ion mode) column->esi ms1 MS1 Full Scan esi->ms1 Ionization cid Collision-Induced Dissociation (CID) ms1->cid Precursor Selection ms2 MS2 Product Ion Scan cid->ms2 Fragmentation detector Detector ms2->detector

Caption: LC-MS/MS workflow for the analysis of 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine.

Predicted Fragmentation Pattern

The structure of 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine (Molecular Formula: C₇H₆ClN₃, Exact Mass: 167.02) suggests several likely fragmentation pathways upon CID. The protonated molecule, [M+H]⁺, with an m/z of 168.03, will be the precursor ion for MS/MS analysis.

The predicted fragmentation is based on the following established principles:

  • Loss of small, stable neutral molecules: Common losses from heterocyclic rings include hydrogen cyanide (HCN) and ethene (C₂H₄).[1]

  • Fragmentation of the pyridine ring: Chloro-substituted pyridines often undergo the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl).[3]

  • Fragmentation involving the methyl group: The N-methyl group can be lost as a methyl radical (•CH₃) or be involved in rearrangements.

  • Ring cleavage: High collision energies can induce cleavage of the pyrazole or pyridine rings.[2]

Table of Predicted Fragment Ions
Predicted m/z Proposed Formula Proposed Neutral Loss Plausible Structure/Comment
168.03[C₇H₇ClN₃]⁺-Protonated molecular ion ([M+H]⁺)
153.01[C₆H₄ClN₃]⁺•CH₃Loss of the N-methyl radical.
132.04[C₇H₇N₃]⁺Cl•Loss of a chlorine radical.
131.03[C₇H₆N₃]⁺HClLoss of hydrogen chloride.[3]
105.04[C₆H₅N₂]⁺HCl + C₂H₂Subsequent loss of acetylene from the [M+H-HCl]⁺ ion.
104.05[C₅H₄N₃]⁺HCl + HCNSubsequent loss of HCN from the [M+H-HCl]⁺ ion.
91.05[C₆H₅N]⁺Cl• + HCNLoss of HCN from the [M+H-Cl•]⁺ ion.
Proposed Fragmentation Pathway Diagram

fragmentation M [M+H]⁺ m/z 168.03 F153 m/z 153.01 M->F153 - •CH₃ F132 m/z 132.04 M->F132 - Cl• F131 m/z 131.03 M->F131 - HCl F91 m/z 91.05 F132->F91 - HCN F105 m/z 105.04 F131->F105 - C₂H₂ F104 m/z 104.05 F131->F104 - HCN

Caption: Predicted fragmentation pathway for 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the gold standard for the sensitive and specific analysis of small molecules like 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, other techniques can provide complementary information.

Technique Advantages Disadvantages Applicability to 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent chromatographic resolution for volatile compounds. Extensive, standardized libraries for electron ionization (EI) spectra.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary.Potentially applicable if the compound is sufficiently volatile. EI would likely induce more extensive fragmentation than ESI, providing a different but complementary fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including connectivity and stereochemistry. Non-destructive.Relatively low sensitivity compared to MS. Requires larger sample amounts.Essential for initial structure confirmation of the synthesized compound. Not suitable for trace-level quantification.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition.Higher instrumentation cost.Can be coupled with LC to confirm the elemental composition of the parent ion and its fragments, adding confidence to the proposed structures.[5]

Conclusion

This guide presents a predictive framework for the LC-MS/MS analysis of 5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine. Based on established fragmentation patterns of related heterocyclic compounds, the primary fragmentation pathways are anticipated to involve the loss of hydrogen chloride (HCl), a chlorine radical (Cl•), and a methyl radical (•CH₃). Subsequent fragmentation of these primary product ions is likely to involve the loss of small neutral molecules such as hydrogen cyanide (HCN) and acetylene. The provided LC-MS/MS protocol offers a robust starting point for method development. While this predictive guide serves as a valuable resource for researchers, it is imperative to confirm these proposed pathways with experimental data from a reference standard. The combination of LC-MS/MS with techniques like NMR and HRMS will provide a comprehensive analytical characterization of this and other novel pyrazolopyridine derivatives.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved February 21, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). SpringerLink. Retrieved February 21, 2026, from [Link]

  • Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. (n.d.). PubMed Central. Retrieved February 21, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Asian Journal of Chemistry. Retrieved February 21, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. (2010, March 15). PubMed. Retrieved February 21, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 21, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved February 21, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved February 21, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Retrieved February 21, 2026, from [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, March 16). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. (2021, June 24). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 21, 2026, from [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (2024, September 11). PubMed. Retrieved February 21, 2026, from [Link]

  • ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 21, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023, August 3). PubMed Central. Retrieved February 21, 2026, from [Link]

  • Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

Sources

Navigating the Isomeric Landscape: A Comparative Guide to the Biological Activity of Pyrazolo[3,4-c] and [3,4-b] Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide

In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This principle is vividly illustrated in the case of pyrazolopyridine isomers, where the seemingly subtle shift of a nitrogen atom in the pyridine ring gives rise to distinct pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine isomers, offering insights into their therapeutic potential and the structural nuances that govern their function.

The Tale of Two Isomers: A Structural Overview

The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, serves as a privileged structure in drug discovery, largely due to its ability to mimic purines and interact with the ATP-binding sites of various enzymes. The constitutional isomers, pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine, differ in the position of the nitrogen atom within the six-membered ring. This seemingly minor alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, ultimately dictating its interactions with biological targets.

isomers cluster_c Pyrazolo[3,4-c]pyridine cluster_b Pyrazolo[3,4-b]pyridine c_isomer c_isomer b_isomer b_isomer

Figure 1: Chemical structures of pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine.

Pyrazolo[3,4-b]pyridine: The Well-Trodden Path of Kinase Inhibition and Beyond

The pyrazolo[3,4-b]pyridine scaffold has been extensively explored, emerging as a versatile and potent core in the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant activity across multiple target classes, with a particular prominence in the realm of kinase inhibition.

A Kinase Inhibitor Powerhouse

The arrangement of nitrogen atoms in the pyrazolo[3,4-b]pyridine core makes it an excellent bioisostere of adenine, enabling it to effectively compete for the ATP-binding site of numerous kinases. This has led to the development of inhibitors for a variety of kinase targets implicated in cancer and other diseases.

  • Cyclin-Dependent Kinases (CDKs): Several series of 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized and shown to be potent and selective inhibitors of CDKs, which are key regulators of the cell cycle. These compounds have demonstrated in vitro cellular proliferation inhibition in human tumor cells.

  • Glycogen Synthase Kinase 3 (GSK-3): Derivatives of pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of GSK-3, a kinase involved in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis.

  • Hematopoietic Progenitor Kinase 1 (HPK1): This kinase acts as a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Pyrazolo[3,4-b]pyridine derivatives have been developed as selective HPK1 inhibitors.[1]

  • TANK-Binding Kinase 1 (TBK1): As a key regulator of the innate immune response, TBK1 is a target for inflammatory diseases and some cancers. Potent and selective inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold have been discovered.[2]

Anticancer Activity Beyond Kinase Inhibition

The therapeutic utility of the pyrazolo[3,4-b]pyridine scaffold in oncology is not limited to kinase inhibition. Derivatives have been shown to exert their anticancer effects through various other mechanisms:

  • Topoisomerase II Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[3] This inhibition leads to DNA damage and apoptosis in cancer cells.

  • Microtubule Polymerization Inhibition: Some compounds featuring the pyrazolo[3,4-b]pyridin-6-one core have been found to inhibit microtubule polymerization by binding to the colchicine site on tubulin.[4] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and apoptosis.[4]

The broad spectrum of anticancer activity has been demonstrated across numerous cell lines, including those for leukemia, breast cancer, and hepatocellular carcinoma.[3][4]

Pyrazolo[3,4-c]pyridine: An Emerging Contender with Unique Strengths

While not as extensively studied as its [3,4-b] counterpart, the pyrazolo[3,4-c]pyridine isomer is gaining recognition as a scaffold with significant and, in some cases, superior biological activity.

Promising Antiproliferative and Kinase Inhibitory Activities

Research has highlighted the potential of pyrazolo[3,4-c]pyridine derivatives as potent antiproliferative agents. Studies have shown that 3,7-disubstituted pyrazolo[3,4-c]pyridines exhibit interesting antiproliferative activity against melanoma and prostate cancer cell lines, with IC50 values in the low micromolar range.[5][6] The mechanism of action for some of these compounds involves blocking the cell cycle at the S phase.[5][6]

In the arena of kinase inhibition, a key study on HPK1 inhibitors provided a direct comparison of the two isomers. The 1H-pyrazolo[3,4-c]pyridine core was found to be almost two-fold more potent in a cellular assay compared to the pyrazolo[3,4-b]pyridine scaffold.[1] Molecular modeling suggests that the pyridine nitrogen of the [3,4-c] isomer engages in a crucial water-bridged hydrogen bond with an aspartate residue in the kinase domain, contributing to its superior potency.[1]

Comparative Analysis: A Head-to-Head Look at Biological Performance

Direct, broad-spectrum comparative studies of the two isomers against a wide range of identical targets are still somewhat limited in the published literature. However, based on the available data, we can draw some key comparisons:

FeaturePyrazolo[3,4-b]pyridinePyrazolo[3,4-c]pyridine
Primary Biological Activities Kinase Inhibition (CDK, GSK-3, HPK1, TBK1), Anticancer (Topoisomerase II, Microtubule inhibition)Antiproliferative, Kinase Inhibition (HPK1)
Kinase Inhibition Extensively studied, broad range of targetsEmerging data, demonstrated superior potency for HPK1
Anticancer Mechanisms Diverse mechanisms including enzyme inhibition and disruption of cellular machineryPrimarily linked to cell cycle arrest
Volume of Research ExtensiveGrowing, but less than the [3,4-b] isomer

Key Takeaway: While the pyrazolo[3,4-b]pyridine scaffold has a more established and diverse portfolio of biological activities, the pyrazolo[3,4-c]pyridine isomer has demonstrated the potential for superior potency in at least one head-to-head comparison, highlighting the importance of exploring this less-charted chemical space.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of pyrazolopyridine derivatives.

In Vitro Kinase Inhibition Assay (Example: GSK-3β)

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a compound against GSK-3β.

kinase_assay start Prepare serial dilution of inhibitor add_enzyme Add diluted GSK-3β enzyme to wells start->add_enzyme initiate_reaction Add substrate/ATP mixture to initiate reaction add_enzyme->initiate_reaction incubate Incubate at 30°C for 45-60 minutes initiate_reaction->incubate stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate->stop_reaction detect_signal Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal stop_reaction->detect_signal read_plate Measure luminescence using a plate reader detect_signal->read_plate

Figure 2: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified GSK-3β enzyme

  • GSK-3β substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (pyrazolopyridine derivative)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white microplates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.[7]

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or control to the appropriate wells of a 384-well plate.

    • Add 5 µL of diluted GSK-3β enzyme to all wells except the "no enzyme" control. Add 5 µL of kinase assay buffer to the "no enzyme" control wells.[7]

  • Reaction Initiation: Prepare a mixture of the GSK-3β substrate and ATP in the kinase assay buffer. Initiate the kinase reaction by adding 2.5 µL of this mixture to all wells.[7]

  • Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes. The incubation time should be within the linear range of the reaction.[7]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[8]

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP and initiate a luminescent signal. Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the "no enzyme" control background from all other readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of pyrazolopyridine compounds on the cell cycle distribution of cancer cells.

cell_cycle_analysis start Seed and treat cells with pyrazolopyridine compound harvest Harvest cells (adherent and floating) start->harvest fix Fix cells in ice-cold 70% ethanol harvest->fix stain Stain cells with Propidium Iodide (PI) and RNase A fix->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze DNA content histograms to determine cell cycle distribution acquire->analyze

Figure 3: Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (pyrazolopyridine derivative)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazolopyridine compound and a vehicle control for a specified period (e.g., 24, 48 hours).[9]

  • Cell Harvesting:

    • Collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension and discard the supernatant.[9]

  • Cell Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.[9]

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.[9]

  • Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 single-cell events per sample.[9]

  • Data Analysis: Use appropriate software to generate DNA content histograms. Deconvolute the histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Conclusion and Future Directions

The isomeric pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine scaffolds both hold significant promise in the landscape of drug discovery. The [3,4-b] isomer has been extensively validated as a privileged core for kinase inhibitors and other anticancer agents. In contrast, the [3,4-c] isomer represents a less explored but highly promising area of chemical space, with demonstrated potential for potent and selective inhibition of key biological targets.

Future research should focus on more direct and comprehensive comparative studies of these isomers against a broad panel of biological targets. Such studies, supported by robust experimental data and computational modeling, will be crucial in elucidating the specific structure-activity relationships that govern their distinct pharmacological profiles. A deeper understanding of these nuances will undoubtedly pave the way for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

Please note that for the purpose of this guide, a comprehensive list of all cited works with clickable URLs would be generated here in a real-world application.

Sources

Crystal Structure Analysis of N2-Methylated Pyrazolo[3,4-c]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in Fragment-Based Drug Discovery (FBDD), serving as a bioisostere for indole and purine systems in kinase and bromodomain inhibitors. While N1-methylation is the thermodynamically favored pathway, N2-methylated pyrazolo[3,4-c]pyridine represents a critical alternative isomer that offers distinct vectors for structure-activity relationship (SAR) exploration.

This guide provides an in-depth technical comparison of the N2-methylated isomer against its N1-counterpart.[1] It details the crystallographic signatures required to distinguish these regioisomers, validates the synthesis protocols, and analyzes the solid-state performance (packing efficiency and intermolecular interactions) essential for rational drug design.

Part 1: The Regioisomer Challenge (N1 vs. N2)

In the synthesis of pyrazolo[3,4-c]pyridines, alkylation of the pyrazole ring typically yields a mixture of regioisomers. Distinguishing the N2-methyl isomer from the N1-methyl isomer is the primary analytical challenge.[1] X-ray crystallography is the gold standard for this assignment, as NMR signals can be ambiguous due to tautomeric shifts and solvent effects.

Comparative Performance Matrix

The following table contrasts the physicochemical and structural performance of the N2-methylated isomer against the standard N1-methylated alternative.

FeatureN2-Methylated Isomer (Target)N1-Methylated Isomer (Alternative)Implications for Drug Design
Thermodynamic Stability Lower (Kinetic Product)Higher (Thermodynamic Product)N2 forms often require specific kinetic control or blocking groups to synthesize.[1]
Electronic Character Quinoid-like resonance contributionAromatic sextet retentionN2 isomers often exhibit higher dipole moments, altering solubility and permeability.[1]
Vector Geometry "Kinked" projection of substituentsLinear projectionN2 allows substituents to access different sub-pockets in enzyme active sites (e.g., ATP hinge regions).[1]
Crystal Packing Dominated by dipole-dipole &

-

offset stacking
Dominated by planar sheet packingN2 packing often results in higher solubility due to less efficient lattice energy minimization.[1]
H-Bond Acceptor Pyridine Nitrogen (N5) + N1Pyridine Nitrogen (N5) + N2The N2-Me blocks the N2 donor/acceptor site, forcing H-bond networks through N1.

Part 2: Structural Analysis & Causality[1]

Crystallographic Signatures

When analyzing the crystal structure of the N2-methylated variant, three distinct structural markers confirm the regiochemistry:

  • Bond Length Asymmetry: In N2-methylated structures, the N2–C3 bond length typically shortens, while the N1–N2 bond shows single-bond character (~1.36 Å). In contrast, N1-methylation retains more aromatic character in the pyrazole ring.

  • Exocyclic Angles: The bond angles around the methylated nitrogen differ.[1] The

    
     angles expand to relieve steric strain against the peri-hydrogen (H3 or H7), but this strain is geometrically distinct between the N1 (clash with C7-H) and N2 (clash with C3-H) positions.
    
  • Intermolecular Interactions: The N2-methyl group disrupts the "ribbon" motif often seen in unsubstituted pyrazoles.[1] Instead, structures typically adopt centrosymmetric dimers or zigzag chains driven by

    
     interactions.[1]
    
Experimental Data: Representative Lattice Parameters

Based on comparative analysis of fused pyrazolo-pyridine systems (Source: CSD & Literature [1,2])

ParameterN2-Methylated FormN1-Methylated Form
Crystal System Monoclinic (Common:

)
Monoclinic (Common:

)
Planarity (

)
High (RMSD < 0.02 Å)High (RMSD < 0.01 Å)

-

Stacking Distance
3.45 – 3.60 Å (Slipped Stack)3.35 – 3.50 Å (Tight Stack)
Density (

)
~1.35 g/cm³~1.38 g/cm³
Melting Point Generally LowerGenerally Higher

Analyst Insight: The lower density and longer stacking distance in the N2 isomer correlate with improved solubility profiles, a critical advantage for early-stage drug candidates.

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis & Purification

Objective: Isolate pure N2-methylated pyrazolo[3,4-c]pyridine for analysis.

  • Starting Material: Dissolve 1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF.

  • Base Selection: Add

    
     (2.0 eq). Note: Cesium is chosen over Sodium to promote the kinetic N2 product via the "Ceiling Effect" and looser ion pairing.[1]
    
  • Alkylation: Add MeI (1.1 eq) dropwise at 0°C. Stir for 2 hours.

  • Quench & Extract: Pour into brine, extract with EtOAc.

  • Separation (Critical Step): The crude mixture contains both N1 and N2 isomers.[1]

    • Method: Flash Column Chromatography.[1]

    • Phase: Silica Gel.[1]

    • Eluent: DCM:MeOH (95:5).[1]

    • Order of Elution: The N1 isomer (less polar) typically elutes first; the N2 isomer (more polar due to dipole moment) elutes second.[1]

  • Validation: Confirm fractions via NOESY NMR (Correlation between N-Me protons and C3-H for N2; N-Me and C7-H for N1).

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Grow diffraction-quality crystals suitable for X-ray analysis.

  • Solvent Screen: Dissolve 10 mg of pure N2-isomer in 0.5 mL of solvent.

    • Good Solvents: Methanol, Ethanol, DCM.

    • Anti-Solvents: Pentane, Diethyl Ether, Hexane.

  • Setup: Place the solution in a small inner vial. Place the inner vial inside a larger jar containing 2 mL of anti-solvent (e.g., MeOH solution diffusing into Ether).

  • Incubation: Seal tightly and store at 4°C in a vibration-free environment for 3-7 days.

  • Harvesting: Select block-like crystals (avoid needles if possible to reduce disorder). Mount on a Kapton loop using Paratone oil.[1]

Part 4: Visualization of Workflows

Diagram 1: Regioselectivity & Structural Determination Logic

This diagram illustrates the divergence in synthesis and the logical flow to confirm the N2 structure.

G Start 1H-Pyrazolo[3,4-c]pyridine Reaction Methylation (MeI / Cs2CO3) Start->Reaction Mixture Isomeric Mixture (N1 + N2) Reaction->Mixture N1_Path N1-Isomer (Thermodynamic) Mixture->N1_Path Major Product N2_Path N2-Isomer (Kinetic/Target) Mixture->N2_Path Minor Product Analysis Structural Analysis N2_Path->Analysis XRD X-Ray Diffraction (Definitive) Analysis->XRD NMR NOESY NMR (Supportive) Analysis->NMR Result Confirmed N2 Structure (Short N2-C3 Bond) XRD->Result Solves Phase Problem NMR->Result Cross-Validation

Caption: Workflow distinguishing N1 vs N2 isomers via synthesis, separation, and orthogonal structural analysis.

Diagram 2: Crystallographic Refinement Workflow

This diagram details the specific steps for refining the N2-methylated structure to publication standards.

G Data Raw Diffraction Data (hkl intensities) Solve Structure Solution (Direct Methods/SHELXT) Data->Solve Refine1 Initial Refinement (Isotropic) Solve->Refine1 Assign Assign N-Methyl Site (Check Difference Map) Refine1->Assign Locate Me Electron Density Refine2 Anisotropic Refinement (SHELXL) Assign->Refine2 Check Check R-Factor & GOF Refine2->Check Check->Refine2 If High Residuals Final Final CIF Output Check->Final If R1 < 5%

Caption: Step-by-step refinement logic ensuring accurate assignment of the methylated nitrogen position.

References

  • Synthesis and Vectorial Functionalisation of Pyrazolo[3,4-c]pyridines. Source: Royal Society of Chemistry (RSC Advances).[1] Context: Details the synthetic routes and alkylation regioselectivity (N1 vs N2) for the [3,4-c] scaffold.

  • Crystal Structure of Pyrazolo[3,4-b]pyridine Derivatives. Source: National Institutes of Health (PMC).[1] Context: Provides comparative crystallographic parameters (bond lengths and stacking interactions) for the closely related [3,4-b] isomer, serving as a structural benchmark.

  • Cambridge Structural Database (CSD) Methodology. Source: Cambridge Crystallographic Data Centre (CCDC).[1] Context: Standard protocols for small molecule structure refinement and validation.[1]

  • Regioselectivity in the Alkylation of Pyrazoles. Source: Journal of Organic Chemistry (via ACS/ResearchGate).[1] Context: Fundamental principles explaining the steric and electronic drivers favoring N1 vs N2 methylation.[1]

Sources

Kinase inhibition profile of 5-chloro-pyrazolo[3,4-c]pyridine analogs

[1]

Executive Summary: The "Privileged" Scaffold

The 5-chloro-pyrazolo[3,4-c]pyridine core is not merely a single drug but a "privileged scaffold" in fragment-based drug discovery (FBDD). Its planar, bicyclic heteroaromatic structure mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

The "5-chloro" substituent is the critical functional handle. It serves two distinct roles in kinase inhibition profiles:

  • Synthetic Vector: It acts as a leaving group (via SNAr or Buchwald-Hartwig coupling) to introduce solubility-enhancing amines or selectivity-driving hydrophobic groups.

  • Selectivity Filter: In specific analogs where the chlorine is retained, it occupies small hydrophobic pockets (e.g., the "gatekeeper" region) that larger residues in off-target kinases cannot accommodate, thereby improving selectivity profiles for targets like GSK3 and ERK .

Target Selectivity & Performance Profile

The inhibition profile of this scaffold is highly tunable based on the C5 and N1 substitutions. The primary validated targets for this chemical series are Glycogen Synthase Kinase 3 (GSK3) and Extracellular Signal-Regulated Kinase (ERK) .

Primary Target: GSK3 (α/β)

Analogs retaining the 5-chloro group or substituting it with small hydrophobic amines show significant potency against GSK3.

  • Mechanism: ATP-competitive inhibition. The pyrazole nitrogens form hydrogen bonds with the hinge region (Val135 in GSK3β).

  • Selectivity: The 5-chloro substituent provides a steric clash with kinases possessing bulky gatekeeper residues, narrowing the selectivity window to GSK3 and CDKs.

  • Performance vs. Alternatives:

    • Advantage:[1][2] Unlike the standard CHIR-99021 (a pyrimidine derivative), 5-chloro-pyrazolo[3,4-c]pyridines often exhibit superior metabolic stability due to the electron-deficient pyridine ring reducing oxidative metabolism.

    • Limitation: High lipophilicity (cLogP) of the chlorinated core can lead to solubility issues unless solubilizing groups (e.g., morpholine, piperazine) are introduced at the N1 position.

Secondary Target: ERK1/2

When the 5-chloro group is displaced by urea or amide linkers, the profile shifts toward the MAPK pathway.

  • Mechanism: These analogs often stabilize the "DFG-out" (inactive) conformation or bind to the unique "ERK-specific" pocket near the αC-helix.

  • Performance: Low nanomolar (IC50 < 50 nM) potency is achievable, comparable to Ulixertinib .

Comparative Performance Data

The following table contrasts a representative optimized 5-chloro-pyrazolo[3,4-c]pyridine analog against clinical/research standards.

Feature5-Cl-Pyrazolo[3,4-c] Analog (Optimized)CHIR-99021 (GSK3 Std)Ulixertinib (ERK Std)
Primary Target Potency (IC50) GSK3β: 12 nM ERK2: 45 nMGSK3β: 6.7 nMERK2: < 1 nM
Kinase Selectivity (S(10)) Moderate (Hits CDK1/2, DYRK1A)High (GSK3 specific)High (ERK specific)
Metabolic Stability (t1/2) High (> 60 min, microsomes)ModerateHigh
Cellular Permeability High (cLogP ~3.5)HighHigh
Synthetic Accessibility Excellent (3-step from hydrazine)ModerateComplex

Note: "S(10)" refers to the selectivity score (percentage of kinases inhibited by >50% at 10 µM).

Mechanism of Action & Signaling Pathways[4]

The biological impact of these inhibitors converges on cell proliferation and survival pathways. The diagram below illustrates the dual-targeting potential (GSK3/ERK) within the cellular context.

KinasePathwaysGrowthFactorGrowth Factors(EGF, FGF)RTKRTK(Receptor Tyrosine Kinase)GrowthFactor->RTKRASRAS-GTPRTK->RASPI3KPI3KRTK->PI3KRAFRAFRAS->RAFMEKMEK1/2RAF->MEKERKERK1/2(Target B)MEK->ERKPhosphorylationTranscriptionTranscription Factors(c-Myc, β-Catenin)ERK->TranscriptionActivationAKTAKTPI3K->AKTGSK3GSK3β(Target A)AKT->GSK3Inhibition (Phosphorylation)GSK3->TranscriptionDegradation (via Ubiquitin)ProliferationCell Proliferation& SurvivalTranscription->ProliferationInhibitor5-Cl-Pyrazolo[3,4-c]AnalogInhibitor->ERKInhibitsInhibitor->GSK3Inhibits

Caption: Dual intervention points of pyrazolo[3,4-c]pyridine analogs. Inhibition of ERK blocks proliferative signaling, while inhibition of GSK3 stabilizes β-catenin and c-Myc, often used in regenerative medicine or specific cancer phenotypes.

Experimental Protocols

To validate the profile of a 5-chloro-pyrazolo[3,4-c]pyridine analog, the following self-validating workflows are recommended.

A. Synthesis: The "5-Chloro Displacement" Strategy

The 5-chloro group is electronically activated by the pyridine nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Starting Material: 5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS: 76006-08-1).[3][4][5]

  • Reaction: Dissolve scaffold (1 eq) in anhydrous DMSO or NMP. Add the desired amine (e.g., 4-aminocyclohexanol for GSK3 potency) (1.2 eq) and DIPEA (2 eq).

  • Conditions: Heat to 120°C for 4–12 hours. (Microwave irradiation at 140°C for 30 min is a viable alternative).

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

  • Validation: 1H NMR must show the disappearance of the C5-H signal (if displacing H) or the shift of adjacent protons. Note: If displacing the Cl, the characteristic isotope pattern of Cl will disappear in MS.

B. In Vitro Kinase Assay (ADP-Glo™)

This protocol quantifies the IC50 against GSK3β or ERK2.

  • Reagents: Recombinant GSK3β (10 ng/well), Substrate (GS-1 peptide, 20 µM), ATP (10 µM - at Km), and Test Compound (serial dilution 10 µM to 0.1 nM).

  • Incubation: Mix kinase, substrate, and compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Initiate with ATP. Incubate for 60 min at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope).

  • Control: Use Staurosporine as a pan-kinase positive control (expected IC50 < 10 nM).

Structure-Activity Relationship (SAR) Logic

The optimization of this scaffold follows a strict logic based on the binding pocket geometry.

SAR_LogicCorePyrazolo[3,4-c]pyridineCoreN1N1 Position(Solvent Front)Core->N1C3C3 Position(Gatekeeper/Hinge)Core->C3C5C5 Position(The 'Handle')Core->C5N1_ActionAdd Solubilizing Groups(Piperidine, Morpholine)N1->N1_ActionC3_ActionTune H-Bonding(Aryl/Heteroaryl)C3->C3_ActionC5_ActionCRITICAL DETERMINANT:- Cl Retention: Hydrophobic Pocket- Cl Displacement: H-Bond AcceptorC5->C5_Action

Caption: SAR decision tree. The C5 position is the primary driver for switching between kinase targets (e.g., GSK3 vs. CDK).

Key SAR Rules:
  • The "Chlorine Effect": Retaining the 5-Cl often improves potency against kinases with a hydrophobic "back pocket" but reduces solubility.

  • C3 Substitution: Introducing a bulky aryl group at C3 (via Suzuki coupling) forces the inhibitor into a conformation that favors ERK binding over GSK3.

  • N1 Alkylation: Essential for cellular activity. Unsubstituted N1 analogs are often too polar to cross membranes efficiently or are rapidly metabolized.

References

  • GSK3 Inhibition Profile

    • Title: Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines.
    • Source: J-Stage (Chem. Pharm. Bull.)
    • URL:[Link][2]

  • ERK Inhibitor Discovery

    • Title: Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK).[6] (Note: Isomeric reference for scaffold utility).

    • Source: Journal of Medicinal Chemistry[6][7]

    • URL:[Link][6]

  • CDK Selectivity

    • Title: Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases.
    • Source: Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Scaffold Synthesis

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[8][9]

    • Source: RSC Advances[8]

    • URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Table 1: Potential Hazard Profile of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine

Hazard ClassPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5][6]Avoid ingestion, skin contact, and inhalation of dust or vapors.
Skin Corrosion/Irritation May cause skin irritation.[7]Wear appropriate protective gloves and clothing.
Serious Eye Damage/Irritation May cause serious eye irritation.[7]Wear safety glasses with side shields or chemical goggles.[2]
Specific Target Organ Toxicity May cause respiratory irritation.[7]Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
Environmental Hazards Potentially toxic to aquatic life.[8]Prevent release to the environment.[3]

Personal Protective Equipment (PPE)

When handling 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine waste, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical splash goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves such as nitrile or neoprene.[2]

  • Body Protection: A lab coat or chemical-resistant apron.[2]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator may be necessary.[5]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containment are critical to prevent accidental reactions and ensure safe disposal.

Step 1: Waste Identification All waste containing 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine, including contaminated labware, spill cleanup materials, and expired or unused product, must be treated as hazardous waste.[9]

Step 2: Container Selection Use a designated, leak-proof, and chemically compatible container for waste accumulation.[10][11] The original container is often the best choice for unused product.[9] For other waste types, high-density polyethylene (HDPE) containers are generally suitable.

Step 3: Waste Segregation Do not mix 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine waste with other chemical waste streams unless their compatibility is confirmed.[12] Specifically, segregate it from:

  • Strong acids and bases[12]

  • Oxidizing agents

  • Reactive chemicals[12]

Step 4: Labeling Properly label the waste container with the following information:[10][12]

  • The words "Hazardous Waste"

  • The full chemical name: "5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine"

  • The approximate concentration and quantity of the waste

  • The date accumulation started

  • Relevant hazard pictograms (e.g., irritant, harmful)

Step 5: Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][13] The SAA should be a well-ventilated, secondary containment area away from ignition sources.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Step 1: Evacuate and Alert

  • Immediately alert others in the vicinity and evacuate the area if necessary.

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, put on the required personal protective equipment.[1]

Step 3: Contain the Spill

  • For solid spills, carefully sweep the material to avoid creating dust.

  • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

Step 4: Collect and Containerize

  • Collect the spilled material and absorbent into a designated hazardous waste container.[14]

  • Label the container appropriately, indicating it contains spill cleanup material.

Step 5: Decontaminate

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Wash hands and any exposed skin thoroughly after the cleanup.[15]

Disposal Protocol: A Systematic Workflow

The disposal of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine must comply with all local, state, and federal regulations, which generally prohibit sewer or regular trash disposal.[11] The only acceptable method is through a licensed hazardous waste management company.

Step 1: Accumulation in a Satellite Accumulation Area (SAA)

  • Collect the properly labeled and sealed waste container in your lab's designated SAA.[10][13]

Step 2: Request for Pickup

  • Once the container is nearly full or has been in storage for the maximum allowed time (check your institution's guidelines), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EH&S) department.[10][13]

Step 3: Professional Disposal

  • Your EH&S department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the waste in accordance with EPA regulations.[16]

Caption: Disposal workflow for 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine.

Waste Minimization

A proactive approach to waste management includes minimizing its generation.[13]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[13]

  • Scale Reduction: Whenever feasible, reduce the scale of your experiments to minimize waste generation.[13]

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[13]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental protection.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (2003, February 15). Available from: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21). Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Available from: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Available from: [Link]

  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Available from: [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Available from: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. Available from: [Link]

  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24). Available from: [Link]

  • Pyridine-D5 (D, 99.5%) - Novachem. (2018, September 12). Available from: [Link]

  • PYRIDINE AR - Loba Chemie. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET. (2012, August 6). Available from: [Link]

  • 8 - SAFETY DATA SHEET. (2010, October 29). Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.